Anisofolin A
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H32O14 |
|---|---|
Molecular Weight |
724.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c40-24-9-1-21(2-10-24)5-15-33(45)49-20-32-36(47)38(53-34(46)16-6-22-3-11-25(41)12-4-22)37(48)39(52-32)50-27-17-28(43)35-29(44)19-30(51-31(35)18-27)23-7-13-26(42)14-8-23/h1-19,32,36-43,47-48H,20H2/b15-5+,16-6+/t32-,36-,37-,38+,39-/m1/s1 |
InChI Key |
LHMKSPOTCLVAKR-AVMIHGAISA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Anisofolin A: A Technical Primer on its Discovery in Anisomeles indica
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery of Anisofolin A, a flavonoid identified in the medicinal plant Anisomeles indica. While the presence of this compound is documented, this paper acknowledges the current challenge in pinpointing a singular, detailed primary research article outlining its initial isolation and characterization. Drawing from established phytochemical investigation methodologies for flavonoids in Anisomeles indica and related species, this document constructs a likely path of discovery and presents the available data.
Introduction to Anisomeles indica and its Phytochemical Landscape
Anisomeles indica (L.) Kuntze, a member of the Lamiaceae family, is a perennial herb with a rich history in traditional medicine across Southeast Asia.[1] It is recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1] These therapeutic effects are attributed to its diverse phytochemical composition.
The plant is a known reservoir of various secondary metabolites.[2][3][4] Extensive research has led to the isolation and identification of numerous compounds, primarily categorized as terpenoids, flavonoids, and steroids.[2][5] Among the flavonoids, several have been characterized, contributing to the plant's bioactivity.
The Discovery of this compound: A Reconstructed Approach
While a dedicated publication detailing the initial discovery of this compound from Anisomeles indica remains elusive in the current body of scientific literature, its existence is confirmed in chemical databases. Based on standard phytochemical workflows for flavonoid isolation from plant materials, the following sections outline the probable experimental protocols that would have led to its discovery.
Plant Material Collection and Preparation
The initial step would involve the collection of fresh aerial parts of Anisomeles indica. The plant material would then be authenticated by a botanist. Subsequently, it would be shade-dried at room temperature and pulverized into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Crude Phytochemicals
A likely method for extraction would be maceration or Soxhlet extraction using a polar solvent such as methanol or ethanol. This process would yield a crude extract containing a mixture of phytochemicals.
Hypothetical Experimental Workflow for this compound Discovery
Caption: Probable workflow for the discovery of this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are based on established methodologies for flavonoid isolation from Anisomeles indica and related plant species.
Extraction
-
Maceration: The powdered plant material (e.g., 1 kg) would be soaked in methanol (e.g., 5 L) at room temperature for a period of 3-7 days with occasional stirring.
-
Filtration and Concentration: The extract would be filtered through Whatman No. 1 filter paper. The filtrate would then be concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude methanolic extract.
Chromatographic Separation
-
Column Chromatography: The crude extract would be adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column. The column would then be eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol.
-
Thin Layer Chromatography (TLC): The collected fractions would be monitored by TLC on pre-coated silica gel plates. The plates would be developed in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light (at 254 and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating) to identify fractions with similar flavonoid profiles.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest would be pooled, concentrated, and subjected to preparative HPLC for final purification. A C18 column would likely be used with a mobile phase consisting of a gradient of methanol and water.
Structure Elucidation
The structure of the purified compound, this compound, would be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework. 2D-NMR techniques such as COSY, HMQC, and HMBC would be used to establish the connectivity of protons and carbons.
Quantitative Data
As the primary discovery paper is not available, a comprehensive table of quantitative data from the initial isolation is not possible. However, phytochemical screening studies of Anisomeles indica have quantified the total flavonoid content in various extracts.
Table 1: Total Flavonoid Content in Anisomeles indica Extracts
| Plant Part | Extraction Solvent | Total Flavonoid Content (mg QE/g extract) | Reference |
| Leaves | Methanol | 90 ± 20 | [6] |
| Stem | Methanol | Not Reported | [2] |
| Inflorescence | Methanol | Not Reported | [2] |
| Leaves | Ethyl Acetate | Not Reported | [2] |
| Stem | Ethyl Acetate | Not Reported | [2] |
| Inflorescence | Ethyl Acetate | Not Reported | [2] |
QE: Quercetin Equivalents
Potential Biological Activities and Future Directions
While specific biological activity data for this compound from Anisomeles indica is limited in the readily available literature, flavonoids as a class are known to possess a wide range of biological activities. Other flavonoids and compounds isolated from Anisomeles indica, such as ovatodiolide and apigenin, have demonstrated significant anti-inflammatory, anticancer, and antiviral properties.[7][8]
The discovery of this compound within Anisomeles indica underscores the plant's potential as a source of novel therapeutic agents. Future research should focus on:
-
Re-isolation and Definitive Characterization: A comprehensive study to re-isolate this compound from Anisomeles indica to fully characterize its structure and physicochemical properties.
-
Pharmacological Screening: In-depth investigation of the biological activities of purified this compound, including its potential anti-inflammatory, antioxidant, and anticancer effects.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms by which this compound exerts its biological effects, including the identification of relevant signaling pathways.
Illustrative Signaling Pathway for Flavonoid Anti-inflammatory Action
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Conclusion
This compound is a recognized flavonoid constituent of Anisomeles indica. While the specifics of its initial discovery require further elucidation through the identification of the primary research, this guide provides a comprehensive overview based on established scientific methodologies. The presence of this compound, alongside other bioactive compounds, reinforces the importance of Anisomeles indica as a valuable resource for natural product research and drug discovery. Further investigation into the isolation, characterization, and biological activities of this compound is warranted to fully understand its therapeutic potential.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. phytojournal.com [phytojournal.com]
- 3. Histological and Phytochemical studies on aromatic plant, Anisomeles indica(L.) of family Lamiaceae (M.S.) India | International Journal of Life Sciences [ijlsci.in]
- 4. oaji.net [oaji.net]
- 5. researchgate.net [researchgate.net]
- 6. biomedicineonline.org [biomedicineonline.org]
- 7. The constituents of Anisomeles indica and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative Purification Method of Ovatodiolide from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Anisofolin A in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisofolin A, a flavonoid glycoside found in plants such as Anisomeles indica and Stachys byzantina, has garnered interest for its potential biological activities.[1] This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound. As the direct biosynthetic pathway has not been fully elucidated, this document outlines the well-established general flavonoid biosynthesis pathway and subsequently proposes a chemically plausible route for the formation of this compound, supported by data from related biosynthetic pathways. This guide is intended to serve as a comprehensive resource, offering insights into the enzymatic processes, quantitative data, and experimental methodologies relevant to the study of this and similar natural products.
Core Biosynthetic Pathway: From Phenylalanine to the Apigenin Core
The biosynthesis of this compound begins with the general phenylpropanoid pathway, a fundamental route in plants for the production of a wide array of secondary metabolites. The pathway starts with the amino acid L-phenylalanine.
The General Phenylpropanoid Pathway
The initial steps of the pathway convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.[2][3] This involves the sequential action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[3]
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]
Flavone Synthesis Pathway
The formation of the characteristic C6-C3-C6 flavonoid skeleton is initiated by the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA.[2][4]
-
Chalcone Synthase (CHS): A type III polyketide synthase, CHS catalyzes the iterative condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[5]
-
Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific isomerization of naringenin chalcone into the flavanone naringenin.[6]
-
Flavone Synthase (FNS): Naringenin is then converted to the flavone apigenin by the action of flavone synthase, which introduces a double bond into the C-ring.[3][6] Two types of FNS have been identified: FNS I, a soluble dioxygenase, and FNS II, a membrane-bound cytochrome P450 monooxygenase.[6]
Proposed Late-Stage Modifications: Glycosylation and Acylation
The final steps in the biosynthesis of this compound involve the attachment of a glucose molecule to the apigenin core, followed by the acylation of the sugar with a p-coumaroyl group.
Glycosylation of Apigenin
The attachment of a sugar moiety to the flavonoid core is catalyzed by UDP-dependent glycosyltransferases (UGTs). In the case of this compound, a glucosyl group is transferred to the 7-hydroxyl position of apigenin.
-
Apigenin 7-O-glucosyltransferase: A specific UGT would catalyze the transfer of glucose from UDP-glucose to the 7-OH group of apigenin, forming apigenin 7-O-glucoside.
Acylation of the Glucoside
The final step is the acylation of the glucose moiety with a second molecule of p-coumaroyl-CoA. This reaction is catalyzed by an acyltransferase.
-
Flavonoid glucoside 6''-O-acyltransferase: An acyltransferase would transfer the p-coumaroyl group from p-coumaroyl-CoA to the 6''-hydroxyl group of the glucose attached to apigenin, yielding this compound (Apigenin 7-O-(6''-O-p-coumaroyl)-glucoside).
Quantitative Data
The following tables summarize key quantitative data for enzymes involved in the flavonoid biosynthesis pathway. It is important to note that these values are representative and can vary depending on the plant species and experimental conditions.
| Enzyme | Substrate(s) | Product(s) | K_m_ (µM) | V_max_ (units) | Optimal pH | Optimal Temp (°C) | Source Organism |
| Chalcone Synthase | p-coumaroyl-CoA, malonyl-CoA | Naringenin Chalcone | 1.2, 3.5 | 1.5 nkat/mg | 7.5 - 8.0 | 30 - 40 | Medicago sativa |
| Flavonoid UGT | Naringenin, UDP-glucose | Naringenin 7-O-glucoside | 20.41 | N/A | 8.0 | 40 | Citrus sinensis[6] |
| Flavonoid UGT | Hesperetin, UDP-glucose | Hesperetin 7-O-glucoside | 15.16 | N/A | 8.0 | 40 | Citrus sinensis[6] |
| Flavonoid UGT | Kaempferol, UDP-glucose | Kaempferol 3-O-glucoside | 28.09 | N/A | 8.0 | 40 | Citrus sinensis[6] |
| Flavonoid UGT | Quercetin, UDP-glucose | Quercetin 3-O-glucoside | 36.78 | N/A | 8.0 | 40 | Citrus sinensis[6] |
| Flavonoid UGT | Diosmetin, UDP-glucose | Diosmetin 7-O-glucoside | 43.27 | N/A | 8.0 | 40 | Citrus sinensis[6] |
| Malonyltransferase | Various flavonoid glucosides, malonyl-CoA | Malonylated glucosides | N/A | N/A | N/A | N/A | Oryza sativa[7] |
Experimental Protocols
Recombinant Expression and Purification of Flavonoid Biosynthesis Enzymes
This protocol describes a general method for producing and purifying enzymes of the flavonoid pathway for in vitro characterization.
Workflow:
References
- 1. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Automatic Identification of Players in the Flavonoid Biosynthesis with Application on the Biomedicinal Plant Croton tiglium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 7. Molecular characterization of flavonoid malonyltransferase from Oryza sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Screening of Bioactive Compounds: A Case Study on Luteolin
Disclaimer: Initial searches for "Anisofolin A" did not yield specific public data required for a detailed technical guide. Therefore, this document utilizes Luteolin , a well-researched natural flavonoid, as a representative compound to illustrate the principles and methodologies of a preliminary biological screening for anti-inflammatory and anticancer activities. The data and protocols presented are specific to Luteolin and serve as a comprehensive example for researchers, scientists, and drug development professionals.
Introduction: Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a common flavonoid found in a wide variety of plants, including fruits, vegetables, and medicinal herbs. It has garnered significant scientific interest due to its diverse pharmacological properties. Extensive research has demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent. This guide provides an in-depth overview of the typical preliminary biological screening process for a compound like Luteolin, focusing on its evaluation for anticancer and anti-inflammatory efficacy. It includes quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of experimental workflows and associated signaling pathways.
Data Presentation: Summary of Biological Activities
The initial screening of a compound involves quantifying its biological effects. The following tables summarize the reported cytotoxic and anti-inflammatory activities of Luteolin from various scientific studies.
Table 1: Cytotoxic Activity of Luteolin against Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method |
| A549 | Lung Carcinoma | 3.1 | - | Alamar Blue |
| B16 4A5 | Mouse Melanoma | 2.3 | - | Alamar Blue |
| TGBC11TKB | Gastric Cancer | 1.3 | - | Alamar Blue |
| A431 | Epithelial Cancer | 19 | - | - |
| HGC-27 | Gastric Cancer | ~60 | 24 | CCK-8 |
| MFC | Gastric Cancer | ~40 | 24 | CCK-8 |
| A549 | Lung Cancer | 41.59 | 24 | CCK-8 |
| A549 | Lung Cancer | 27.12 | 48 | CCK-8 |
| H460 | Lung Cancer | 48.47 | 24 | CCK-8 |
| H460 | Lung Cancer | 18.93 | 48 | CCK-8 |
| MES-SA/Dx5 | Sarcoma | ~20 | 48 | MTT |
Table 2: Anti-Inflammatory Activity of Luteolin
This table highlights Luteolin's ability to inhibit the production of key inflammatory mediators.
| Cell Line | Stimulant | Mediator Inhibited | Concentration of Luteolin | % Inhibition / Effect |
| HMC-1 | PMA + A23187 | TNF-α, IL-6, IL-8, GM-CSF | 10 - 50 µM | Dose-dependent inhibition |
| MH-S, RAW 264.7 | LPS | iNOS, COX-2 | 25 µM | Significant protein level reduction |
| MH-S, RAW 264.7 | LPS | TNF-α, IL-6 mRNA | 25 µM | Significant reduction |
| Mouse Lung | LPS (in vivo) | NF-κB Activation | 35.1 ± 15.8 µmol/kg (IC50) | Dose-dependent inhibition |
| 3T3-L1 Adipocytes | TNFα | Phospho-ERK1/2, JNK, p38 | 1 - 20 µM | Concentration-dependent inhibition |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used in the preliminary screening of Luteolin.
Cell Viability Assessment by MTT Assay
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring mitochondrial dehydrogenase activity in viable cells.
Materials:
-
Human cancer cell line (e.g., HT-29)
-
Luteolin stock solution (in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Luteolin in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the Luteolin dilutions (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest Luteolin dose).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT stock solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing early and late apoptosis following compound treatment.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Luteolin
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2x10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Luteolin (e.g., 0, 10, 30 µM) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer to a density of approximately 1x10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of NF-κB Pathway Proteins
Objective: To investigate the effect of a compound on the expression and phosphorylation status of key proteins in a signaling pathway, such as the inhibition of IκB-α degradation and p65 nuclear translocation in the NF-κB pathway.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Luteolin
-
LPS (Lipopolysaccharide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IκB-α, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate RAW 264.7 cells and grow to 80-90% confluency. Pre-treat cells with Luteolin (e.g., 25 µM) for 30 minutes, then stimulate with LPS (e.g., 100 ng/mL) for a short period (e.g., 30-60 minutes) to induce NF-κB activation.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against IκB-α and β-actin (as a loading control) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the protein of interest (IκB-α) to the loading control (β-actin). Compare the protein levels between different treatment groups.
Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways. The following have been generated using the DOT language with the specified formatting.
Methodological & Application
Application Notes and Protocols: Extraction of Anisofolin A from Stachys byzantina
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachys byzantina, commonly known as lamb's ear, is a perennial herb belonging to the Lamiaceae family.[1] The genus Stachys is recognized for its rich phytochemical profile, including flavonoids, iridoids, and terpenoids, which contribute to its traditional medicinal uses for treating a variety of ailments such as skin inflammation, gastrointestinal disorders, and stress.[2][3] Among the diverse flavonoids present in the Stachys genus is Anisofolin A, a compound of interest for its potential pharmacological activities. While the presence of this compound has been documented in other Stachys species like Stachys aegyptiaca, this protocol outlines a comprehensive approach for its targeted extraction and isolation from Stachys byzantina.[2]
This document provides a detailed protocol for the extraction and purification of this compound, alongside methods for its quantification. Additionally, it explores the potential signaling pathways through which this compound may exert its biological effects, based on the known activities of related flavonoids.
Data Presentation
| Plant Species | Compound | Concentration (µg/g dry weight) | Reference |
| Stachys byzantina | Chlorogenic Acid | 2012.1 | |
| Stachys germanica | Chlorogenic Acid | 4205.2 | |
| Stachys sylvatica | Chlorogenic Acid | 5552.7 | |
| Stachys recta | Chlorogenic Acid | 6761.4 | |
| Stachys officinalis | Chlorogenic Acid | 1131.8 |
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Aerial parts of Stachys byzantina should be collected during the flowering season to ensure the highest concentration of secondary metabolites.
-
Drying: The collected plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: The dried aerial parts are then finely ground into a homogenous powder using a mechanical grinder.
Extraction of this compound
This protocol employs a sequential extraction method with solvents of increasing polarity to isolate flavonoids and minimize the co-extraction of unwanted compounds.
-
Step 1: Defatting with n-Hexane
-
Place 100 g of the dried, powdered plant material into a Soxhlet apparatus.
-
Extract with 500 mL of n-hexane for 8 hours to remove non-polar compounds such as lipids and chlorophyll.
-
Discard the n-hexane extract.
-
Air-dry the plant residue to remove any remaining solvent.
-
-
Step 2: Methanolic Extraction
-
Transfer the defatted plant material to a large flask.
-
Add 1 L of 80% methanol and macerate for 48 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
-
Fractionation and Purification of this compound
-
Step 1: Liquid-Liquid Partitioning
-
Suspend the crude methanolic extract in 200 mL of distilled water.
-
Perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents:
-
Chloroform (3 x 200 mL)
-
Ethyl acetate (3 x 200 mL)
-
-
Collect the ethyl acetate fraction, which is expected to be rich in flavonoids, including this compound.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to dryness.
-
-
Step 2: Column Chromatography
-
Prepare a silica gel column (60-120 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., natural products-polyethylene glycol reagent).
-
Pool the fractions that show the presence of the target compound.
-
-
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Further purify the pooled fractions using a preparative HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) for optimal separation.
-
Collect the peak corresponding to this compound.
-
Confirm the identity and purity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: Plausible signaling pathway for the anti-inflammatory action of this compound.
References
Application Note: Quantification of Anisofolin A using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note details a sensitive and specific method for the quantification of Anisofolin A in various matrices, particularly for applications in pharmacokinetic studies, natural product chemistry, and drug development. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for complex sample analysis. The protocols provided herein are based on the physicochemical properties of this compound and established methodologies for the analysis of acylated flavonoid glycosides.
Introduction
This compound is a flavonoid glycoside found in plant species such as Anisomeles indica and Stachys byzantina. Its structure consists of an apigenin core linked to a glucose moiety, which is further acylated with two p-coumaroyl groups. The molecular formula of this compound is C₃₉H₃₂O₁₄, with a molecular weight of 724.7 g/mol [1][2]. The constituent parts of this compound, namely apigenin and p-coumaric acid, are known to possess significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties[1][3][4][5]. These activities are often mediated through the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt[2][6][7][8]. Accurate quantification of this compound is therefore crucial for understanding its therapeutic potential, pharmacokinetics, and mechanism of action.
Experimental Protocols
Sample Preparation (from Plasma)
This protocol describes a liquid-liquid extraction (LLE) procedure suitable for extracting this compound from a plasma matrix.
-
Thaw Samples: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of a suitable internal standard (IS) solution (e.g., Apigenin-7-glucoside, 1 µg/mL in methanol).
-
Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and Transfer: Vortex for 30 seconds and transfer the solution to an LC autosampler vial for analysis.
LC-MS/MS Analysis
The following parameters are proposed for the quantification of this compound.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Proposed Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flow | 800 L/hr |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions for this compound
Based on the structure of this compound, fragmentation is expected to occur through the loss of the p-coumaroyl groups and the glycosidic bond cleavage.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 725.18 | 271.06 (Apigenin) | 100 | 35 |
| This compound (Qualifier) | 725.18 | 579.15 (Loss of one p-coumaroyl) | 100 | 25 |
| Internal Standard | User-defined | User-defined | 100 | User-defined |
Data Presentation and Method Performance
The following table summarizes the expected performance characteristics of this analytical method. These values are typical for validated LC-MS/MS assays for flavonoids and should be established during method validation.
Table 3: Expected Quantitative Performance
| Parameter | Expected Range |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Plausible Signaling Pathway
This compound's biological activity can be inferred from its components, apigenin and p-coumaric acid. Both are known to exhibit anti-inflammatory and antioxidant effects. The diagram below illustrates a plausible signaling pathway through which this compound may exert these effects, primarily via the inhibition of the NF-κB pathway.
Caption: Plausible anti-inflammatory signaling pathway of this compound.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound by LC-MS/MS. The detailed protocols for sample preparation and the specified instrumental parameters offer a robust starting point for method development and validation. This method is anticipated to be a valuable tool for researchers in pharmacology, natural product chemistry, and drug development, enabling accurate and reliable measurement of this compound in various biological and botanical matrices. Further validation in the user's specific matrix is recommended to ensure optimal performance.
References
- 1. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-Inflammatory Assay of Acanthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification and characterization of novel anti-inflammatory agents are therefore of paramount importance in drug discovery. Acanthoic acid, a pimaradiene diterpene isolated from Acanthopanax koreanum, has demonstrated notable anti-inflammatory properties by modulating key signaling pathways.[1][2] This document provides detailed protocols for assessing the in vitro anti-inflammatory effects of Acanthoic Acid, with a focus on its impact on the NF-κB and MAPK signaling cascades. While the initial request was for Anisofolin A, a thorough literature search revealed a lack of available data for this specific compound. Therefore, Acanthoic Acid is presented here as a well-characterized example of a natural compound with potent anti-inflammatory activity.
Data Presentation
Table 1: In Vitro Anti-Inflammatory Activity of Acanthoic Acid
| Assay | Cell Line | Inflammatory Stimulus | Measured Biomarkers | Key Findings | Reference |
| Cytokine Production | Human Monocytes/Macrophages | Pokeweed mitogen (PWM) | TNF-α | Inhibition of TNF-α production | [3][4] |
| Gene Expression | Human Monocytes/Macrophages, HeLa Cells | PWM, LPS + PMA | TNF-α mRNA | Suppression of TNF-α gene expression | [2][4] |
| NF-κB Activation | Macrophages | Lipopolysaccharide (LPS) | IKK, NF-κB, p38, ERK | Inhibition of LPS-dependent stimulation | [5] |
| Haptoglobin Synthesis | Liver Cells | TNF-α | Haptoglobin | Blockade of haptoglobin synthesis | [2] |
Experimental Protocols
Cell Culture and Treatment
a. Cell Line:
-
RAW 264.7 (murine macrophage-like cells) are a commonly used and suitable model.
-
Human peripheral blood mononuclear cells (PBMCs) can also be isolated and differentiated into macrophages for a more physiologically relevant model.
b. Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
c. Preparation of Acanthoic Acid:
-
Dissolve Acanthoic Acid in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitrite, a stable metabolite of NO, which is a key inflammatory mediator.
a. Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Acanthoic Acid (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a vehicle control (medium with DMSO) and a positive control (LPS alone).
-
Incubate the plate for 24 hours at 37°C.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Cytokine Measurement by ELISA
This protocol quantifies the production of pro-inflammatory cytokines such as TNF-α and IL-6.
a. Procedure:
-
Follow steps 1-4 of the NO Production Assay protocol.
-
After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Collect the supernatant and store it at -80°C until analysis.
-
Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions to determine the cytokine concentrations in the supernatants.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This method is used to assess the effect of Acanthoic Acid on the activation of key proteins in the NF-κB and MAPK signaling pathways.
a. Cell Lysis and Protein Quantification:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with Acanthoic Acid for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes, as pathway activation is rapid).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA or Bradford protein assay.
b. Electrophoresis and Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65 (NF-κB), p38, and ERK overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualization of Signaling Pathways and Workflow
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Inhibition of the NF-κB signaling pathway by Acanthoic Acid.
Caption: Modulation of the MAPK signaling pathway by Acanthoic Acid.
References
- 1. Acanthoic acid, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acanthoic acid on TNF-alpha gene expression and haptoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Anti-inflammatory actions of acanthoic acid-related diterpenes involve activation of the PI3K p110γ/δ subunits and inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Antioxidant Activity Assay of Anisofolin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisofolin A, a flavonoid found in several plant species, has garnered interest for its potential therapeutic properties. Flavonoids are a class of polyphenolic compounds known for their antioxidant activities, which are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[1][[“]][3] This document provides a detailed protocol for assessing the cell-based antioxidant activity of this compound using the widely accepted 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay. This assay, also known as the Cellular Antioxidant Activity (CAA) assay, measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species (ROS).[4][5] Understanding the antioxidant potential of this compound in a cellular context is crucial for its development as a potential therapeutic agent against oxidative stress-related diseases.
Principle of the Assay
The Cellular Antioxidant Activity (CAA) assay is a cell-based method that quantifies the antioxidant capacity of a compound within a cellular environment.[4] The assay utilizes the cell-permeable probe DCFH-DA. Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS. Antioxidant compounds, such as this compound, can scavenge these ROS, thereby reducing the oxidation of DCFH and leading to a decrease in fluorescence. The antioxidant activity of the test compound is quantified by measuring the reduction in fluorescence compared to a control. Quercetin, a well-characterized flavonoid antioxidant, is often used as a positive control or standard in this assay.[5][6]
Data Presentation
The antioxidant activity of this compound can be expressed as the concentration that inhibits 50% of the DCF fluorescence (IC50). The results should be compared to a standard antioxidant like Quercetin.
| Compound | Concentration Range (µM) | IC50 (µM) | Quercetin Equivalent (QE) |
| This compound | 0.1 - 100 | To be determined | To be determined |
| Quercetin (Standard) | 0.1 - 100 | To be determined | 1.0 |
Note: The IC50 and QE values are hypothetical and need to be determined experimentally.
Experimental Protocols
Materials and Reagents
-
This compound (purity >95%)
-
Human hepatocarcinoma (HepG2) cells (or other suitable adherent cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or Hydrogen Peroxide (H₂O₂) as a radical initiator
-
Quercetin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Experimental Workflow
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and allow them to adhere and grow for 24 hours to reach 80-90% confluency.[7]
-
-
Preparation of Solutions:
-
This compound and Quercetin Stock Solutions: Prepare 10 mM stock solutions of this compound and Quercetin in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound and Quercetin in serum-free DMEM to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should be less than 0.5%.
-
DCFH-DA Solution: Prepare a 25 µM working solution of DCFH-DA in serum-free DMEM immediately before use. Protect this solution from light.[4]
-
Radical Initiator Solution: Prepare a 600 µM solution of AAPH or a 25-50 µM solution of H₂O₂ in PBS.
-
-
Treatment and Staining:
-
Remove the growth medium from the wells and wash the cells once with 100 µL of PBS.
-
Add 100 µL of the working solutions of this compound or Quercetin to the respective wells. For control wells, add serum-free DMEM with the same final concentration of DMSO.
-
Incubate the plate at 37°C for 1-2 hours to allow for compound uptake.
-
Remove the treatment solutions and add 100 µL of the 25 µM DCFH-DA solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[8]
-
-
Induction of Oxidative Stress and Measurement:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with 100 µL of PBS.
-
Add 100 µL of the AAPH or H₂O₂ solution to all wells except the blank wells (which should contain only cells and PBS).
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically every 5 minutes for 1 hour. The excitation and emission wavelengths should be set to approximately 485 nm and 535 nm, respectively.[5]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the fluorescence of the other wells.
-
Calculate the area under the curve (AUC) for the kinetic fluorescence readings.
-
The percentage of inhibition of ROS production can be calculated using the following formula: % Inhibition = [(AUC_control - AUC_sample) / AUC_control] x 100
-
Plot the percentage of inhibition against the concentration of this compound and Quercetin to determine their respective IC50 values.
-
Potential Signaling Pathway Involvement: The Keap1-Nrf2 Pathway
Flavonoids are known to exert their antioxidant effects not only by direct ROS scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[1][[“]][3] A key pathway in this process is the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[[“]][9]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[10] Upon exposure to oxidative stress or electrophilic compounds like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[1] The upregulation of these genes enhances the cell's capacity to neutralize ROS and detoxify harmful substances.
Given that this compound is a flavonoid, it is plausible that its antioxidant activity is, at least in part, mediated through the activation of the Keap1-Nrf2 signaling pathway. Further experiments, such as Western blotting for Nrf2 nuclear translocation and qPCR for the expression of Nrf2 target genes, would be required to confirm this mechanism.
References
- 1. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
Anisofolin A: Application Notes on Cytotoxicity in Cancer Cell Lines
Initial investigations into the cytotoxic properties of Anisofolin A, a natural compound of interest, have been conducted to evaluate its potential as an anticancer agent. However, at present, there is a notable lack of publicly available scientific literature detailing its specific cytotoxic effects, including IC50 values against various cancer cell lines and elucidated mechanisms of action. This document aims to provide a standardized protocol for assessing the cytotoxicity of novel compounds like this compound, based on established methodologies in cancer research.
While specific data for this compound is not available, this application note will outline the general procedures and theoretical signaling pathways that are commonly investigated for natural products with anticancer potential. This will serve as a foundational guide for researchers initiating studies on this compound or similar compounds.
Data Presentation: A Template for Future Findings
To facilitate clear and comparative analysis of cytotoxic effects, all quantitative data should be summarized in a structured format. The following tables are provided as templates for the presentation of experimental results once they are obtained for this compound.
Table 1: Cytotoxicity of this compound against various cancer cell lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available |
| HeLa | Cervical Carcinoma | Data not available | Data not available | Data not available |
| A549 | Lung Carcinoma | Data not available | Data not available | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available | Data not available | Data not available |
| PC-3 | Prostate Cancer | Data not available | Data not available | Data not available |
Table 2: Apoptotic activity of this compound in a representative cancer cell line (Hypothetical Data)
| Treatment Concentration (µM) | % Apoptotic Cells (Annexin V positive) | Caspase-3 Activity (Fold Change) | Mitochondrial Membrane Potential (ΔΨm) |
| Control (0) | Data not available | Data not available | Data not available |
| IC25 | Data not available | Data not available | Data not available |
| IC50 | Data not available | Data not available | Data not available |
| IC75 | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to determine the cytotoxic and apoptotic effects of a test compound such as this compound.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., IC25, IC50, IC75) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualizations of Potential Mechanisms
The following diagrams illustrate hypothetical signaling pathways that are often implicated in the anticancer effects of natural products and could be relevant for this compound's mechanism of action.
Application Notes and Protocols for Investigating Anisofolin A as an Inhibitor of Nitric Oxide Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a general framework and protocols for researchers to screen and characterize the inhibitory effect of Anisofolin A on nitric oxide production in a laboratory setting. The methodologies described are based on standard assays used for evaluating the anti-inflammatory properties of natural compounds.
Data Presentation
As there is no specific quantitative data available for this compound's effect on nitric oxide inhibition, the following table is a template that researchers can use to structure their experimental findings for clear comparison.
Table 1: Template for Summarizing Experimental Data on this compound
| Experimental Parameter | This compound | Positive Control (e.g., L-NAME) | Negative Control (Vehicle) |
| Cell Viability (%) | |||
| Concentration 1 (µM) | |||
| Concentration 2 (µM) | |||
| Concentration 3 (µM) | |||
| Nitric Oxide Production (µM of Nitrite) | |||
| Concentration 1 (µM) | |||
| Concentration 2 (µM) | |||
| Concentration 3 (µM) | |||
| IC50 for NO Inhibition (µM) | N/A | ||
| iNOS Protein Expression (relative to control) | |||
| Concentration 1 (µM) | |||
| Concentration 2 (µM) | |||
| NF-κB p65 Nuclear Translocation (%) | |||
| Concentration 1 (µM) | |||
| Concentration 2 (µM) |
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on nitric oxide production.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates (for Griess assay and cytotoxicity assay) or 6-well plates (for Western blot) at an appropriate density and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium. Ensure the final solvent concentration does not affect cell viability.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide production. Include a vehicle control group (cells treated with the solvent) and a positive control group (cells treated with a known iNOS inhibitor like L-NAME).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Determination of Nitric Oxide Production (Griess Assay)
The Griess assay is a common method to quantify nitrite, a stable and quantifiable breakdown product of nitric oxide.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Nitrite standard solutions (e.g., sodium nitrite) for generating a standard curve.
-
-
Protocol:
-
After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve generated with known nitrite concentrations.
-
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed reduction in nitric oxide is due to the inhibitory activity of the compound or its cytotoxicity.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
-
Protocol:
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution to the remaining medium in each well of the 96-well plate.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
-
Western Blot Analysis for iNOS and NF-κB Pathway Proteins
This protocol allows for the investigation of the molecular mechanism by which this compound may inhibit nitric oxide production.
-
Protocol:
-
After treatment in 6-well plates, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, phospho-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.
-
Visualizations
Signaling Pathway for LPS-Induced Nitric Oxide Production
Caption: LPS-induced NF-κB signaling pathway leading to iNOS expression and NO production.
Experimental Workflow for Screening this compound
Caption: Workflow for evaluating the inhibitory effect of this compound on NO production.
References
- 1. This compound | C39H32O14 | CID 21721971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of natural dietary flavonoids - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages | MDPI [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Anisofolin A as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing Anisofolin A as a reference standard in phytochemical analysis. The information is intended to guide researchers in accurately identifying and quantifying this compound in various matrices, as well as in exploring its potential biological activities.
Introduction to this compound
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. It has been reported in species such as Anisomeles indica and Stachys byzantina. As a member of the flavonoid family, this compound is of interest for its potential antioxidant, anti-inflammatory, and other pharmacological properties. Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of this compound in plant extracts, herbal formulations, and biological samples. The use of a well-characterized analytical standard is paramount for achieving accurate and reproducible results.
Chemical Profile of this compound:
| Property | Value |
| Molecular Formula | C₃₉H₃₂O₁₄ |
| Molecular Weight | 724.7 g/mol |
| Chemical Class | Flavonoid |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Analysis
This protocol describes a reversed-phase HPLC method for the quantification of this compound. The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[1][2]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient Program | 0-5 min, 10% A; 5-25 min, 10-80% A; 25-30 min, 80% A; 30-35 min, 80-10% A; 35-40 min, 10% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm and 320 nm |
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 to 100 µg/mL.
Sample Preparation (from Stachys byzantina):
-
Air-dry and powder the aerial parts of Stachys byzantina.
-
Extract 10 g of the powdered plant material with 100 mL of methanol using sonication for 30 minutes.[3]
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative Analysis
Due to the low volatility of flavonoids, a derivatization step is necessary for GC-MS analysis.[4] Silylation is a common derivatization technique for compounds with hydroxyl groups.
Derivatization Protocol (Silylation):
-
Evaporate a known amount of the dried plant extract or this compound standard to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-800 |
Data Analysis:
Identify the derivatized this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the derivatized standard. The mass spectrum will show characteristic fragments of the silylated molecule.
Experimental Workflow for GC-MS Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. | Semantic Scholar [semanticscholar.org]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components [mdpi.com]
formulation of Anisofolin A for cell culture experiments
Anisofolin A: Application Notes and Protocols for Cell Culture Experiments
Product Information
-
Product Name: this compound
-
CAS Number: 83529-71-9
-
Molecular Formula: C₃₉H₃₂O₁₄[1]
-
Molecular Weight: 724.7 g/mol [1]
Product Description
This compound is a flavonoid, specifically classified as a flavone or flavonol, which belongs to the polyketide chemical class.[1] It is a natural compound that has been identified in organisms such as Anisomeles indica and Stachys byzantina.[1] Flavonoids as a class are recognized for a wide range of biological activities, including anti-inflammatory and antioxidant properties, making them subjects of interest in drug discovery and development.[2]
Physicochemical Properties
Biological Activity and Mechanism of Action
The precise mechanism of action for this compound is not extensively detailed in the available literature. However, flavonoids, in general, are known to modulate various cellular signaling pathways.[2] Many flavonoids exert their effects by interacting with key signaling proteins, including kinases and transcription factors.
A common pathway influenced by natural compounds, including flavonoids, is the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and immune responses.[2] Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[2] Upon stimulation by various signals (e.g., cytokines, stress), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. It is plausible that this compound may exert anti-inflammatory effects by modulating this or similar pathways, such as the PI3K/Akt pathway, which is also a known target for natural compounds.[2]
Application
These application notes provide a guideline for utilizing this compound in in vitro cell culture experiments to investigate its biological effects, such as cytotoxicity, anti-inflammatory potential, or modulation of specific cellular pathways.
Recommended Handling and Storage
-
Solid Compound: Store at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[3] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When handled properly, stock solutions can be stable for several months.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, sterile-filtered DMSO for cell culture applications.
Materials:
-
This compound (MW: 724.7 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = 10 mmol/L * 1 L * 724.7 g/mol * (1000 mg/g) = 7.247 mg for 1 mL of DMSO.
-
Adjust the mass and volume as needed. For example, weigh 1 mg of this compound. The required volume of DMSO would be: (1 mg / 7.247 mg/mL) = 0.138 mL or 138 µL.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile environment (e.g., a laminar flow hood).
-
Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If needed, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into sterile, light-protected aliquots (e.g., amber tubes). Label clearly with the compound name, concentration, date, and store at -20°C or -80°C.
Protocol 2: General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay reagents (e.g., MTT, PrestoBlue™)
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow, typically for 24 hours, until they reach about 70-80% confluency.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤0.1%).[3]
-
Example: To achieve a final concentration of 10 µM from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the various concentrations of this compound to the respective wells.
-
Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the experimental groups.
-
Include an "untreated control" group with fresh medium only.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, perform the desired cellular assays. This could include:
-
Cytotoxicity/Viability Assays: Use assays like MTT or WST-1 to determine the effect of this compound on cell viability and calculate the IC₅₀ value.
-
Molecular Assays: Harvest cells to extract protein (for Western Blotting) or RNA (for RT-qPCR) to analyze changes in gene and protein expression related to target signaling pathways.
-
Functional Assays: Perform assays to measure specific cellular functions, such as migration, apoptosis, or cytokine production (ELISA).
-
Quantitative Data Summary
Specific quantitative data for this compound, such as IC₅₀ values, is not widely reported in the search results. Researchers should perform dose-response studies to establish the effective concentration range for their specific application. The table below serves as a template for organizing experimental findings.
| Cell Line | Assay Type | Treatment Duration | Effective Concentration / IC₅₀ | Reference |
| e.g., RAW 264.7 | e.g., Griess Assay (Nitric Oxide) | e.g., 24 h | Data to be determined | User's Data |
| e.g., A549 | e.g., MTT Assay (Cytotoxicity) | e.g., 48 h | Data to be determined | User's Data |
| e.g., HeLa | e.g., Western Blot (p-NF-κB) | e.g., 6 h | Data to be determined | User's Data |
Visualizations
Below are diagrams illustrating a typical experimental workflow and a putative signaling pathway that may be modulated by this compound.
References
- 1. This compound | C39H32O14 | CID 21721971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Flavonoid Extraction from Baihao Yinzhen Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions, Anti-Inflammatory, and Molecular Docking Analysis [mdpi.com]
- 4. phytotechlab.com [phytotechlab.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Flavonoid Concentration for Cytotoxicity Studies
Disclaimer: Due to the limited availability of specific experimental data for Anisofolin A, this guide utilizes Apigenin, a structurally related and extensively studied flavonoid, as a representative model. The principles, protocols, and troubleshooting advice provided herein are broadly applicable to flavonoids and can serve as a robust starting point for optimizing the concentration of this compound in your cytotoxicity studies.
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for Apigenin in cytotoxicity assays?
Based on published studies, a broad range of concentrations from 1 µM to 280 µM has been tested across various cancer cell lines. For initial screening, a concentration range of 10 µM to 100 µM is often effective. For instance, in HL60 leukemia cells, the IC50 (the concentration that inhibits 50% of cell viability) was found to be 30 µM, with complete loss of viability at 100 µM[1]. In human melanoma A375 and C8161 cells, the IC50 at 24 hours was approximately 100 µM[2]. However, some studies have shown effects at lower concentrations, in the range of 1-5 µmol/L, particularly with longer exposure times (48h)[3]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
2. How long should I incubate my cells with Apigenin?
Incubation times in cytotoxicity studies with Apigenin typically range from 24 to 96 hours.[2] A common time point for initial assessment is 24 or 48 hours.[1][4] Time-dependent effects are often observed, with lower concentrations potentially requiring longer incubation periods to elicit a significant cytotoxic response.[2][3] For example, in HT29 colorectal cancer cells, the most significant cell death at a 50 µM concentration was observed at 24 hours, while at 12.5 µM, the maximum effect was seen at 48 hours.[5]
3. What is the mechanism of Apigenin-induced cytotoxicity?
Apigenin primarily induces cytotoxicity through the induction of apoptosis (programmed cell death).[1][4][6] It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7][8] This involves the activation of caspases, a family of proteases that execute apoptosis. Specifically, Apigenin has been shown to activate caspase-3, -8, and -9.[7] The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, a process that can be triggered by Apigenin.[7]
4. Which signaling pathways are modulated by Apigenin to induce cytotoxicity?
Apigenin influences several key signaling pathways involved in cell survival and proliferation. These include:
-
PI3K/Akt/mTOR Pathway: Apigenin can inhibit this pathway, which is crucial for cell survival and growth.[6][9][10][11]
-
MAPK/ERK Pathway: Inhibition of this pathway by Apigenin can lead to reduced cell proliferation and induction of apoptosis.[6][10]
-
STAT3 Pathway: Apigenin can inhibit the phosphorylation of STAT3, a transcription factor that promotes tumor cell invasion and angiogenesis.[9]
-
NF-κB Pathway: Apigenin can suppress this pathway, which is involved in inflammation and cell survival.[9]
5. Is Apigenin cytotoxic to normal, non-cancerous cells?
Apigenin has been observed to exhibit selective cytotoxicity, with a more pronounced effect on cancer cells compared to normal cells. For example, one study noted that high concentrations of Apigenin had a minimal effect on normal human peripheral blood lymphocytes, while significantly reducing the viability of leukemia cells.[1] This selective action is a desirable characteristic for a potential therapeutic agent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in my cytotoxicity assay. | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Contamination. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media.- Regularly check cell cultures for any signs of contamination. |
| I'm not observing a dose-dependent cytotoxic effect with Apigenin. | - The concentration range is too narrow or not in the effective range for your cell line.- The incubation time is too short.- The compound has precipitated out of the solution.- The cell density is too high. | - Broaden your concentration range (e.g., 1 µM to 200 µM).- Increase the incubation time (e.g., extend to 48 or 72 hours).- Visually inspect your stock solution and dilutions for any precipitates. Consider using a low percentage of DMSO to aid solubility.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| My control (untreated) cells show low viability. | - Poor cell health.- Over-confluency.- Contamination.- Harsh handling of cells. | - Ensure you are using healthy, low-passage number cells.- Seed cells at a lower density to avoid overgrowth during the experiment.- Check for microbial contamination.- Handle cells gently during seeding and media changes. |
| The results from my MTT and LDH assays are conflicting. | - MTT assay measures metabolic activity, which may not always directly correlate with cell death. Some compounds can affect mitochondrial respiration without causing immediate cell lysis.- LDH assay measures membrane integrity and primarily detects necrosis or late apoptosis. | - Consider the mechanism of your compound. If it induces apoptosis, LDH release may be a later event.- Use a third, complementary assay, such as Annexin V staining for apoptosis, to get a more complete picture of the mode of cell death. |
Data Presentation: Apigenin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| Caki-1 | Renal Cell Carcinoma | 27.02 | 24 |
| ACHN | Renal Cell Carcinoma | 50.40 | 24 |
| NC65 | Renal Cell Carcinoma | 23.34 | 24 |
| HL60 | Leukemia | 30 | 24 |
| A375 | Melanoma | 100 | 24 |
| C8161 | Melanoma | 100 | 24 |
| HuCCA-1 | Cholangiocarcinoma | 75 | 48 |
| MCF-7 | Breast Cancer | 2.30 | 24 |
| MDA-MB-231 | Breast Cancer | 4.07 | 24 |
Note: IC50 values can vary depending on the specific experimental conditions and the assay used.[1][2][4][12][13]
Experimental Protocols & Visualizations
General Workflow for Optimizing Flavonoid Concentration
Caption: Workflow for determining the optimal cytotoxic concentration of a flavonoid.
Apigenin-Induced Apoptosis Signaling Pathway
References
- 1. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Apigenin inhibits growth and induces apoptosis in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential Role of Apigenin in Cancer Prevention and Treatment [mdpi.com]
- 7. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Effects and Molecular Mechanisms of Apigenin in Cervical Cancer Cells [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Anisofolin A peak tailing in HPLC
This guide provides comprehensive troubleshooting advice and answers to frequently asked questions regarding peak tailing for Anisofolin A in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Resolving this compound Peak Tailing
Peak tailing is a common issue in HPLC that can compromise resolution, sensitivity, and accurate quantification.[1][2] This guide provides a systematic approach to diagnosing and resolving this problem.
Q1: Why is my this compound peak tailing?
The most common cause of peak tailing for polar, phenolic compounds like this compound is secondary chemical interactions with the stationary phase.[3] this compound, a flavonoid glycoside, contains multiple phenolic hydroxyl groups.[4][5] These groups can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18), leading to multiple retention mechanisms and a distorted, tailing peak shape.[1][6]
Other potential causes can be grouped into methodological or instrumental issues. The flowchart below outlines a logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting this compound peak tailing in HPLC.
Q2: How can I eliminate tailing caused by chemical interactions?
Since secondary interactions with silanol groups are the primary suspect, modifying the mobile phase chemistry is the most effective solution.
-
Adjust Mobile Phase pH: The most effective strategy is to lower the mobile phase pH to approximately 3.0 or lower.[7] This protonates the acidic silanol groups on the silica surface, preventing them from interacting with the polar groups on this compound.[1][8] This is typically achieved by adding a small amount of acid to the aqueous portion of the mobile phase.
-
Use a Modern, End-Capped Column: If pH adjustment is not sufficient, consider the column itself. Modern "Type B" silica columns are manufactured to have fewer and less acidic residual silanols.[1] Furthermore, columns that are "end-capped" have had most of their residual silanols chemically deactivated, significantly reducing the potential for secondary interactions.[9][10]
-
Increase Buffer Concentration: For LC-UV applications, increasing the ionic strength of the mobile phase can help mask silanol interactions.[7] For example, increasing a phosphate buffer concentration from 10 mM to 25 mM at a neutral pH can improve peak shape.[7] Note that high buffer concentrations (>10 mM) are generally not recommended for LC-MS due to the risk of ion suppression.[7]
Q3: What should I do if chemistry changes don't solve the problem?
If peak tailing persists, the cause may be related to your method parameters or physical setup. The table below summarizes these potential issues and their solutions.
| Potential Cause | Key Indicator(s) | Recommended Solution |
| Column Overload | Peak shape worsens at higher concentrations; both tailing and fronting are possible.[7][11] | Reduce the mass of sample injected. Dilute the sample or decrease the injection volume.[2][12] |
| Sample Solvent Effect | Peak distortion is more pronounced for early eluting peaks. The sample is dissolved in a much stronger solvent than the mobile phase.[2][13] | Dissolve the sample in the initial mobile phase composition or a weaker solvent.[2] |
| Extra-Column Volume | All peaks in the chromatogram are broad and tailing, especially early eluting ones.[7] | Minimize tubing length and internal diameter between the injector, column, and detector. Ensure all fittings are properly installed without creating dead space.[7][10] |
| Column Contamination or Degradation | A sudden onset of peak tailing for all peaks. Loss of resolution.[2] | First, try flushing the column with a strong solvent. If that fails, backflush the column (if permitted by the manufacturer) to remove blockages at the inlet frit.[7] As a final resort, replace the analytical column.[2] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for this compound
This protocol describes how to systematically test the effect of mobile phase pH on this compound peak shape.
Objective: To suppress silanol interactions and achieve a symmetrical peak by lowering the mobile phase pH.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or Trifluoroacetic Acid, TFA)
-
This compound standard solution (dissolved in mobile phase)
-
Reversed-phase C18 column
Procedure:
-
Prepare Initial Mobile Phase (No Acid):
-
Prepare your standard mobile phase, for example, Acetonitrile:Water (50:50, v/v).
-
Filter and degas the mobile phase.
-
-
Initial Analysis:
-
Equilibrate the HPLC system and column with the initial mobile phase until a stable baseline is achieved.
-
Inject the this compound standard and record the chromatogram.
-
Measure the asymmetry factor of the this compound peak.
-
-
Prepare Acidified Mobile Phase:
-
Prepare the aqueous component (HPLC-grade water) with 0.1% formic acid. For example, add 1.0 mL of formic acid to 999 mL of water.
-
Prepare the acidified mobile phase, for example, Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v).
-
Filter and degas the new mobile phase.
-
-
Second Analysis:
-
Flush the system thoroughly and equilibrate the column with the new acidified mobile phase until a stable baseline is achieved (this may take 15-20 column volumes).
-
Inject the same this compound standard and record the chromatogram.
-
-
Data Comparison:
-
Compare the peak shape and asymmetry factor from the initial and second analyses. A significant reduction in tailing should be observed with the acidified mobile phase.
-
Note: A slight decrease in retention time may occur for ionizable compounds at a lower pH, which can be compensated by slightly reducing the organic content of the mobile phase if necessary.[6]
-
Frequently Asked Questions (FAQs)
Q: What exactly are silanol groups? A: Silica-based HPLC columns are made of silica particles that have silanol (Si-OH) groups on their surface. During the manufacturing of reversed-phase columns (like C18), most of these silanols are chemically bonded with the C18 ligands. However, due to steric hindrance, some silanol groups remain unreacted.[9] These residual silanols are polar and can be acidic, providing sites for unwanted secondary interactions with polar analytes.[1][8]
Q: What is the difference between peak tailing and peak fronting? A: Both are types of peak asymmetry. Peak tailing occurs when the back half of the peak is wider than the front half, often due to strong secondary interactions on the column.[1] Peak fronting is the opposite, where the front half of the peak is broader. Fronting is commonly caused by issues like column overload or poor sample solubility.[1]
Q: Will lowering the pH damage my C18 column? A: Most modern silica-based columns are stable down to a pH of 2.0. However, operating at a pH below 2.0 for extended periods can hydrolyze the bonded phase, leading to column degradation.[7] Always check the column manufacturer's specifications for the recommended pH operating range. Specialized columns, such as those with sterically protected bonded phases, are designed for enhanced stability at low pH.[6]
Q: Can I use a different mobile phase additive besides formic acid? A: Yes. Trifluoroacetic acid (TFA) at 0.1% is also a very effective additive for reducing pH and minimizing peak tailing. Other options include using buffer salts like ammonium formate or ammonium acetate, which can help control the pH and are compatible with mass spectrometry.[7] For basic compounds, a competing base like triethylamine (TEA) can be added to the mobile phase to block silanol sites, though this is less relevant for the acidic phenolic groups of this compound.[2]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. This compound | C39H32O14 | CID 21721971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. chromtech.com [chromtech.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. support.waters.com [support.waters.com]
minimizing degradation of Anisofolin A during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Anisofolin A during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a flavonoid glycoside, a natural compound with potential pharmacological activities.[1][2] Like many flavonoids, it possesses antioxidant properties due to the phenolic rings and free hydroxyl groups in its structure.[3] However, its glycosidic linkages and phenolic structure make it susceptible to degradation under certain extraction conditions, such as exposure to high temperatures, extreme pH levels, light, and oxidative environments.[4][5] Degradation can lead to reduced yield and compromised biological activity of the final extract.
Q2: What are the primary causes of this compound degradation during extraction?
The primary causes of degradation for flavonoid glycosides like this compound include:
-
Hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of the glycosidic bond, cleaving the sugar moiety from the flavonoid aglycone.[6][7][8][9][10]
-
Oxidation: The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation, which can be accelerated by factors such as heat, light, oxygen, and the presence of metal ions.[11]
-
Thermal Degradation: High temperatures used during extraction can lead to the breakdown of the molecule. While some methods use temperatures around 60°C to prevent degradation, others may employ higher temperatures which can be detrimental.[4]
-
Enzymatic Degradation: The presence of polyphenol oxidase (PPO) in the plant material can lead to enzymatic degradation of flavonoids.[12]
Q3: Which solvents are recommended for this compound extraction to minimize degradation?
The choice of solvent is critical for both extraction efficiency and stability. For polar flavonoid glycosides like this compound, polar solvents are generally preferred.[13]
-
Ethanol and Methanol: These are the most commonly used solvents for flavonoid extraction due to their high recovery yields.[13] Aqueous mixtures (e.g., 80% methanol or ethanol) often provide a good balance between extracting the compound of interest and minimizing the co-extraction of interfering substances.[14][15]
-
"Green" Solvents: Modern, environmentally friendly extraction techniques may utilize alternative solvents to reduce the use of organic solvents.[4]
-
Apolar Solvents: Apolar solvents like chloroform and diethyl ether are generally not suitable for extracting polar glycosides.[3][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete Extraction: Suboptimal solvent, temperature, or extraction time. | Optimize extraction parameters. Consider using modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[4][6][16] |
| Degradation during extraction: Exposure to harsh conditions (high temperature, extreme pH). | See solutions for "Evidence of Degradation." | |
| Evidence of Degradation (e.g., presence of aglycone in HPLC analysis) | Acid or Base Hydrolysis: pH of the extraction solvent is too low or too high. | Maintain a neutral or slightly acidic pH (around 3) to stabilize the flavylium cation form of flavonoids.[17] Avoid strong acids or bases. |
| Thermal Degradation: Extraction temperature is too high. | Optimize the extraction temperature. Generally, temperatures around 60°C are considered safe for many flavonoids.[4] If higher temperatures are necessary, minimize the extraction time. | |
| Discoloration of the extract | Oxidation: Exposure to oxygen, light, or metal ions. | * Add Antioxidants: Incorporate antioxidants like ascorbic acid or β-carotene into the extraction solvent.[6][18] * Inert Atmosphere: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. * Chelating Agents: Use chelating agents like citric acid to bind metal ions that can catalyze oxidation.[18] * Light Protection: Protect the extraction vessel from light by wrapping it in aluminum foil. |
| Enzymatic Degradation: Activity of polyphenol oxidases (PPOs). | * Blanching: Briefly heat the plant material before extraction to deactivate enzymes. * Low Temperature: Conduct the extraction at a lower temperature to reduce enzyme activity. |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction with Degradation Minimization
This protocol outlines a standard solvent extraction method with steps to minimize this compound degradation.
-
Sample Preparation:
-
Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
-
Solvent Preparation:
-
Prepare an 80% ethanol or methanol solution in deionized water.
-
To minimize oxidation, add an antioxidant such as ascorbic acid (e.g., 0.1% w/v) to the solvent.[6]
-
-
Extraction:
-
Combine the powdered plant material with the prepared solvent in a flask. A solid-to-liquid ratio of 1:20 (g/mL) is a good starting point.
-
Wrap the flask in aluminum foil to protect it from light.
-
Perform the extraction at a controlled temperature, ideally around 60°C, for a predetermined time (e.g., 2 hours) with continuous stirring.[4]
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to avoid thermal degradation.
-
-
Storage:
-
Store the final extract in a dark, airtight container at low temperatures (e.g., -20°C) to prevent further degradation.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Enhanced Efficiency and Reduced Degradation
UAE is a modern technique that can improve extraction efficiency at lower temperatures and shorter times, thus minimizing degradation.[4][17]
-
Sample and Solvent Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Ultrasonic Extraction:
-
Place the flask containing the sample and solvent mixture into an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic frequency and power to optimized levels (to be determined empirically for the specific plant material).
-
Conduct the extraction at a controlled, lower temperature (e.g., 40-50°C) for a shorter duration (e.g., 30-60 minutes) compared to conventional methods.
-
-
Filtration, Concentration, and Storage:
-
Follow steps 4 and 5 from Protocol 1.
-
Visualizations
Caption: Workflow for minimizing this compound degradation during extraction.
Caption: Potential degradation pathways of this compound.
References
- 1. This compound | C39H32O14 | CID 21721971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maximizing flavanol content: Researchers suggest avoiding bananas in smoothies [foodingredientsfirst.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction Methods for the Isolation of Isoflavonoids from Plant Material [ouci.dntb.gov.ua]
- 17. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. innovhub-ssi.it [innovhub-ssi.it]
Technical Support Center: Overcoming Poor Bioavailability of Anisofolin A in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Anisofolin A, a flavonoid with significant therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a flavonoid compound, specifically a flavone, that has demonstrated promising biological activities, including antimalarial and antimycobacterial effects.[1] However, like many flavonoids, this compound is expected to have low oral bioavailability. This is primarily due to its poor aqueous solubility and potential for extensive first-pass metabolism in the gut and liver, which limits its absorption into the systemic circulation and subsequent therapeutic efficacy.[2][3][4]
Q2: What are the primary strategies to improve the in vivo bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble flavonoids like this compound.[2][3] These approaches focus on improving the solubility, dissolution rate, and/or intestinal permeability of the compound. The main strategies include:
-
Nanoparticle-Based Drug Delivery Systems: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.[5][6][7]
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can transform its crystalline structure into a more soluble amorphous form.[8][9][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, facilitating the solubilization and absorption of lipophilic drugs like this compound.[11][12][13]
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[1][14]
Q3: Are there alternative routes of administration to bypass the issues of oral bioavailability?
While oral administration is generally preferred, alternative routes can be considered if poor oral bioavailability remains a significant hurdle. For flavonoids, topical or transdermal delivery could be an option for localized treatments, as some flavonoids have been shown to penetrate the skin.[[“]] However, for systemic effects, oral formulation enhancement is the primary focus of current research.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Troubleshooting Steps |
| Low and variable plasma concentrations of this compound in preclinical studies. | Poor aqueous solubility limiting dissolution and absorption. Extensive first-pass metabolism. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility, LogP, and pKa of your this compound sample. 2. Formulation Enhancement: Prepare and test different formulations such as nanoparticles, solid dispersions, or SEDDS. 3. In Vitro Dissolution Testing: Compare the dissolution rate of the formulations against the pure compound in simulated gastric and intestinal fluids. 4. Caco-2 Permeability Assay: Evaluate the intestinal permeability of the different formulations. |
| Precipitation of the formulated this compound upon dilution in aqueous media. | The formulation is not robust enough to maintain the compound in a solubilized state. Incorrect ratio of excipients in the formulation. | 1. Optimize Formulation Components: For SEDDS, adjust the oil, surfactant, and co-surfactant ratios. For solid dispersions, screen different polymers and drug-to-polymer ratios. 2. Incorporate Precipitation Inhibitors: For amorphous solid dispersions, consider adding polymers that inhibit recrystallization (e.g., HPMC, PVP). 3. Particle Size Analysis: For nanoformulations, ensure a narrow and stable particle size distribution upon dilution. |
| Inconsistent results between in vitro dissolution and in vivo pharmacokinetic studies. | In vivo factors not accounted for in vitro, such as enzymatic degradation, efflux transporters (e.g., P-glycoprotein), and food effects. | 1. Incorporate Metabolic Enzymes: Use S9 fractions in in vitro models to simulate metabolism. 2. Evaluate Efflux Transporter Interaction: Use cell lines overexpressing P-gp to assess if this compound is a substrate. 3. Conduct Fed vs. Fasted State Studies: Assess the impact of food on the bioavailability of your formulation in animal models. |
Data Presentation: Efficacy of Formulation Strategies for Flavonoids
The following tables summarize quantitative data from studies on various flavonoids, demonstrating the potential improvements in bioavailability that can be achieved with different formulation technologies. These serve as a reference for the expected enhancements for this compound.
Table 1: Enhancement of Flavonoid Bioavailability using Nanoparticle Formulations
| Flavonoid | Formulation | Animal Model | Fold Increase in Oral Bioavailability (AUC) | Reference |
| Quercetin | Polymeric Nanomicelles | Rats | 2.9 | [16] |
| Daidzein | Daidzein-lecithin complex micelles | Rats | Significant improvement in intestinal absorption | [4] |
| Curcumin | Nanoparticles in cream | - | Highly effective against P. aeruginosa | [17] |
Table 2: Enhancement of Flavonoid Solubility and Dissolution using Solid Dispersions
| Flavonoid | Carrier | Method | Key Finding | Reference |
| Hesperidin | Ocimum mucilage | Hot-melt extrusion | Enhanced dissolution rate | [18] |
| Total Flavones of Hippophae rhamnoides L. | Poloxamer 188 | Solvent evaporation | Enhanced dissolution due to amorphization | [8] |
| Naringenin & Hesperetin | PVP | Solvent evaporation | 100% release at pH 6.8 | [10] |
Table 3: Enhancement of Flavonoid Bioavailability using Self-Emulsifying Drug Delivery Systems (SEDDS)
| Compound | Formulation Components | Key Finding | Reference |
| Resveratrol | Olive oil, Tween 80, Propylene glycol | Dissolution efficiency of 94% | [11] |
| Finasteride (model drug) | Oil, surfactant, co-surfactant | Three-fold enhanced bioavailability in rats | [19] |
Experimental Protocols
Protocol 1: Preparation of Flavonoid Nanoparticles by Nanoprecipitation
This protocol describes a general method for preparing flavonoid nanoparticles, which can be adapted for this compound.[5][6]
-
Dissolve the Flavonoid and Polymer: Dissolve this compound and a suitable polymer (e.g., PLGA, Eudragit) in a water-miscible organic solvent (e.g., acetone, ethanol).
-
Prepare the Aqueous Phase: Prepare an aqueous solution, which will act as the anti-solvent. This may contain a stabilizer (e.g., Poloxamer 188, PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid diffusion of the solvent into the anti-solvent leads to the precipitation of the flavonoid and polymer as nanoparticles.
-
Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator or by stirring at room temperature overnight.
-
Purification and Collection: The nanoparticles can be collected by centrifugation and washed to remove excess surfactant and unencapsulated drug. The final product can be lyophilized for long-term storage.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of Flavonoid Solid Dispersion by Solvent Evaporation
This protocol provides a general procedure for preparing solid dispersions of flavonoids.[8][9]
-
Solubilization: Dissolve both this compound and a hydrophilic carrier (e.g., PVP, PEG, HPMC) in a common volatile solvent (e.g., ethanol, methanol, or a mixture).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. The evaporation should be done at a controlled temperature to avoid degradation of the compound.
-
Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried mass into a fine powder using a mortar and pestle, and then pass it through a sieve of appropriate mesh size to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state, X-ray Diffraction (XRD) to assess crystallinity, and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions. Perform in vitro dissolution studies to evaluate the enhancement in drug release.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for Flavonoids
This protocol outlines the steps to develop a SEDDS for a lipophilic flavonoid like this compound.[11][12]
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., olive oil, sesame oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., propylene glycol, Transcutol). Select the components that show the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: Prepare a series of SEDDS formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe the formation of emulsions. Construct a ternary phase diagram to identify the self-emulsifying region.
-
Preparation of the SEDDS Formulation: Accurately weigh the chosen amounts of oil, surfactant, and co-surfactant into a glass vial. Heat the mixture gently (if required) to facilitate homogenization. Add the this compound to the mixture and stir until it is completely dissolved.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and zeta potential upon dilution with an aqueous medium. Conduct thermodynamic stability studies to ensure the formulation's robustness.
Visualization of Signaling Pathways
Flavonoids are known to modulate various intracellular signaling pathways, which is central to their therapeutic effects. Understanding these interactions is crucial for elucidating the mechanism of action of this compound.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 7. Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And Development [labroots.com]
- 8. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
- 16. mdpi.com [mdpi.com]
- 17. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders | MDPI [mdpi.com]
- 18. nanobioletters.com [nanobioletters.com]
- 19. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Controls for Novel Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel compounds like Anisofolin A. Selecting appropriate controls is critical for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for in vitro cell-based assays with a new compound?
A1: For any in vitro experiment with a novel compound, you must include the following controls:
-
Negative Control: This sample is not treated with the compound or its vehicle. It serves as a baseline to observe the normal state of the cells.[1]
-
Vehicle Control: This is crucial to ensure that the solvent used to dissolve your compound (e.g., DMSO, ethanol) does not have a biological effect on its own.[1][2] The vehicle control should contain the same concentration of the solvent as the experimental samples.[2]
-
Positive Control: This involves treating cells with a known compound that induces the expected effect.[3][4] This confirms that your assay is working correctly and is capable of detecting the desired outcome.[3][5]
Q2: How do I choose a suitable positive control for my experiments?
A2: The choice of a positive control depends on the specific biological question you are asking. It should be a well-characterized compound known to elicit a response in your experimental system. For example, if you are studying apoptosis, a known pro-apoptotic agent like staurosporine could be used as a positive control. The positive control helps to validate your experimental setup.[3][4]
Q3: My vehicle control shows a different result compared to the negative control. What should I do?
A3: If your vehicle control (e.g., cells treated with DMSO) shows a significant difference from your untreated negative control, it indicates that the vehicle itself is affecting the cells. You should first ensure that the concentration of the vehicle is as low as possible (typically, DMSO concentration should be kept below 0.5%). If the effect persists, you may need to consider a different solvent to dissolve your compound.
Q4: What are the key considerations for controls in in vivo animal studies?
A4: In addition to the principles of negative, vehicle, and positive controls, in vivo studies require further considerations to ensure scientific rigor:
-
Randomization: Animals should be randomly assigned to different experimental groups to minimize bias.[6]
-
Blinding: Whenever possible, the researchers conducting the experiment and analyzing the data should be unaware of which group each animal belongs to. This helps to prevent unintentional bias in data collection and interpretation.[6][7]
-
Sham Control (for surgical procedures): If your experimental model involves a surgical intervention, a sham control group that undergoes the same surgical procedure without the specific experimental manipulation is necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or variability in treatment application. | Ensure uniform cell density in all wells. Use calibrated pipettes and consistent techniques for adding reagents. |
| No effect observed with the positive control | Problems with the cells, reagents, or experimental protocol. | Confirm the viability and passage number of your cells. Check the expiration dates and storage conditions of all reagents. Review and optimize your experimental protocol.[1] |
| Inconsistent results in in vivo studies | Lack of randomization or blinding, animal stress, or improper dosing. | Implement robust randomization and blinding procedures.[6][7] Handle animals carefully to minimize stress. Ensure accurate and consistent administration of the compound. |
| Unexpected toxicity in the vehicle control group (in vivo) | The vehicle may have inherent toxicity at the administered dose. | Conduct a preliminary toxicity study with the vehicle alone to determine a safe dosage range. Consider alternative, less toxic vehicles if necessary. |
Experimental Protocols
General In Vitro Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare the vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and the positive control (a known cytotoxic agent).
-
Cell Treatment: Remove the old medium and add the prepared treatments to the respective wells. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each treatment group.
General In Vivo Efficacy Study
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Randomization: Randomly assign animals to the following groups: (1) Vehicle Control, (2) this compound low dose, (3) this compound high dose, and (4) Positive Control (a standard-of-care drug for the disease model).[6]
-
Blinding: Blind the investigators to the treatment groups.[7]
-
Treatment Administration: Administer this compound, vehicle, or positive control according to the planned dosing schedule and route of administration.
-
Monitoring: Monitor the animals regularly for any signs of toxicity and for the desired therapeutic endpoints.
-
Data Collection: Collect data on relevant parameters (e.g., tumor size, body weight, behavioral changes) throughout the study.
-
Endpoint Analysis: At the end of the study, collect tissues or blood samples for further analysis (e.g., histology, biomarker levels).
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the efficacy of this compound compared to the control groups.
Visualizations
Caption: In Vitro Experimental Workflow with Controls.
Caption: Hypothetical Signaling Pathway and Controls.
References
- 1. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ichor.bio [ichor.bio]
- 7. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Anisofolin A (Taxifolin) Yield
A Note on Nomenclature: Anisofolin A is chemically identified as Taxifolin , also widely known as Dihydroquercetin . This guide will use the name Taxifolin for consistency with the broader scientific literature.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the yield of Taxifolin from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of Taxifolin?
A1: Taxifolin is a flavonoid found in numerous plants. Commercially significant sources include conifers such as the Siberian Larch (Larix sibirica) and other larch species, where it is present in the wood, bark, and roots.[1][2] It is also found in milk thistle (Silybum marianum) seeds, the Chinese yew (Taxus chinensis), Pinus roxburghii, and Cedrus deodara.[1][3] Minor amounts can be found in foods like red onions and vinegars aged in cherry wood.[1]
Q2: Which plant parts typically contain the highest concentration of Taxifolin?
A2: For commercially exploited sources like larch, the highest concentrations are often found in the lower trunk portions (butt logs), roots, and bark.[2][4] These parts are frequently considered waste products in the timber industry, making them a valuable and sustainable source for extraction.[2]
Q3: What are the key factors that influence the final yield of purified Taxifolin?
A3: The overall yield is influenced by a cascade of factors, starting from the plant material itself to the final purification step. Key variables include:
-
Plant Material: Species, age, geographic location, and harvest time.
-
Pre-Treatment: Particle size of the ground material is critical; smaller particles (<0.5 mm) increase the surface area for solvent contact.[5]
-
Extraction Solvent: The choice of solvent and its polarity (e.g., ethanol/water mixtures) is crucial.[4]
-
Extraction Method: Technique used (e.g., maceration, reflux, ultrasound-assisted, microwave-assisted).[3]
-
Extraction Parameters: Temperature, time, solvent-to-solid ratio, and pressure.[6]
-
Purification Strategy: Efficiency of methods used to remove impurities like resins, oils, and sugars (e.g., chromatography, crystallization).[4][7]
Q4: How do environmental factors affect Taxifolin concentration in plants?
A4: Like other flavonoids, Taxifolin biosynthesis is a plant's response to various stresses. Environmental factors such as light intensity (especially UV radiation), temperature, and nutrient availability can significantly impact its concentration.[8][9] For instance, increased light exposure can stimulate the activity of key enzymes in the flavonoid biosynthesis pathway, potentially leading to higher yields.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during the extraction and purification of Taxifolin.
Problem: Low Extraction Yield
| Potential Cause | Recommended Solution & Action Steps |
| Incorrect Solvent Polarity | Taxifolin is a polar compound. Use polar solvents. Ethanol/water mixtures (e.g., 50-90% ethanol) are highly effective.[2][4] Pure ethanol or methanol can also be used.[10][11] Action: Perform small-scale solvent screening to determine the optimal ethanol:water ratio for your specific plant material. |
| Insufficient Particle Size Reduction | The solvent cannot efficiently penetrate larger plant material particles, leaving significant amounts of Taxifolin behind.[5] Action: Grind the dried plant material to a fine powder (e.g., <0.5 mm or through a 30-mesh sieve).[2][5] |
| Suboptimal Extraction Time/Temperature | Extraction may be incomplete if the duration is too short. Conversely, excessively high temperatures or long durations can lead to the degradation of Taxifolin.[6] Action: Optimize time and temperature. For reflux extraction, 2-3 hours at 90°C has been reported.[2] For ultrasound-assisted extraction (UAE), higher temperatures (e.g., 60°C) can increase yield, but must be balanced against potential degradation.[12] |
| Inadequate Solvent-to-Solid Ratio | Too little solvent will become saturated before all the Taxifolin is extracted. Action: Increase the solvent-to-solid ratio. Ratios of 10:1 to 30:1 (mL/g) are commonly tested.[2][12] A ratio of 25:1 mL/g was found to be optimal for UAE from Abies nephrolepis.[12] |
Problem: Difficulty in Purification / Impure Final Product
| Potential Cause | Recommended Solution & Action Steps |
| Co-extraction of Resins, Oils, and Sugars | Crude extracts from wood or bark are rich in interfering substances.[4] Action 1 (Liquid-Liquid Partitioning): After initial extraction and concentration, dissolve the residue in hot water (80-95°C). Taxifolin is water-soluble at high temperatures, while many resins and oils are not. Cool the mixture to separate the aqueous phase from the resinous/oily phase.[13] Action 2 (Column Chromatography): Use column chromatography for purification. Polyamide resin or Sephadex LH-20 columns are effective.[7][14] Elute with a gradient of ethanol or methanol. |
| Ineffective Crystallization | Spontaneous crystallization may be slow or yield an impure product. Action 1 (Seeding): After purifying the aqueous phase, cool it to 30-60°C and add a few seed crystals of pure Taxifolin to initiate crystallization.[13] Action 2 (Controlled Cooling): Slowly cool the solution over several hours (e.g., 5-15 hours) to a final temperature of 0-20°C to promote the formation of purer, larger crystals.[13] Hold at the final temperature for 1-2 hours before filtering.[13] |
| Presence of Structurally Similar Flavonoids | The crude extract may contain other flavonoids like aromadendrin, eriodictyol, and quercetin, which can be difficult to separate.[7][14] Action: Use high-performance liquid chromatography (HPLC) or preparative HPLC for final polishing if very high purity (>95%) is required. A C18 column with a methanol/water mobile phase is typically used for analytical separation and can be scaled up.[2][7] |
Experimental Protocols & Data
Protocol: Ethanol Reflux Extraction and Crystallization of Taxifolin
This protocol is adapted from methodologies reported for extracting Taxifolin from larch wood.[2]
1. Preparation of Plant Material:
-
Dry the source material (e.g., larch roots, bark) at a controlled temperature (e.g., 40-50°C) until brittle.
-
Grind the dried material into a fine powder and pass it through a 30-mesh sieve.
2. Extraction:
-
Place 200 g of the powdered material into a round-bottom flask.
-
Add 2000 mL of 90% ethanol (for a 1:10 solid-to-liquid ratio).[2]
-
Heat the mixture to 90°C and maintain a gentle reflux for 3 hours with continuous stirring.[2]
-
Allow the mixture to cool slightly, then filter through filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to maximize recovery. Combine all three extracts.
3. Concentration and Initial Purification:
-
Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator until the ethanol is removed.
-
Dissolve the resulting thick residue in hot water (e.g., 80-95°C).[14]
-
Allow the solution to cool. Resinous impurities will precipitate or form a separate layer. Separate the aqueous phase containing Taxifolin by decantation or filtration.
4. Crystallization:
-
Cool the aqueous solution to approximately 4°C and let it stand. Rapid crystallization should occur.[2]
-
For higher purity, control the cooling process. Cool slowly to room temperature, then transfer to a 4°C refrigerator and allow it to stand for 12-24 hours.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold water.
5. Drying:
-
Dry the purified Taxifolin crystals in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.
Table 1: Comparison of Extraction Methods for Flavonoids
The following table summarizes representative yield data for different extraction techniques applied to flavonoids, illustrating the impact of methodology on efficiency.
| Extraction Method | Plant Source | Target Compound(s) | Solvent | Key Parameters | Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Abies nephrolepis leaves | Taxifolin | 50% Ethanol | 45 kHz, 39 min, 60°C | 30.97 ± 1.55 mg/g | [12] |
| Reflux Extraction | Larix olgensis wood | Taxifolin | 80% Methanol | 2 h reflux, 2 cycles | 2.3 g from 200 g (yields 92% purity) | [14] |
| Supercritical CO₂ Extraction (with entrainer) | Pinus nigra bark | Taxifolin | CO₂ + Ethanol | 43°C, 138 min | 0.94 mg/g | |
| Microwave-Assisted Extraction (MAE) | Larch wood | Taxifolin | 60% Ethanol | 406 W, 14 min | Yields optimized via RSM |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
This diagram outlines the general process for isolating Taxifolin from a natural source.
Caption: General workflow for Taxifolin extraction and purification.
Troubleshooting Logic for Low Yield
This flowchart provides a logical sequence for diagnosing the cause of low Taxifolin yield.
Caption: Decision tree for troubleshooting low Taxifolin yield.
Biosynthesis Pathway of Taxifolin
This diagram illustrates the key enzymatic steps in the plant flavonoid pathway leading to the synthesis of Taxifolin (Dihydroquercetin).[15][16]
Caption: Simplified biosynthesis pathway leading to Taxifolin.
References
- 1. Taxifolin - Wikipedia [en.wikipedia.org]
- 2. Taxifolin, Extracted from Waste Larix olgensis Roots, Attenuates CCl4-Induced Liver Fibrosis by Regulating the PI3K/AKT/mTOR and TGF-β1/Smads Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. WO2013137844A1 - Method for isolating flavonoid dihydroquercetin (taxifolin) from conifer wood species - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. article.imrpress.com [article.imrpress.com]
- 8. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. penerbit.uthm.edu.my [penerbit.uthm.edu.my]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis (Trautv.) Maxim: Kinetic and Thermodynamic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2013113329A1 - Method for producing taxifolin from wood - Google Patents [patents.google.com]
- 14. scialert.net [scialert.net]
- 15. Advances in biochemistry and the biotechnological production of taxifolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
addressing Anisofolin A autofluorescence in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anisofolin A in microscopy applications. The information provided aims to help users address challenges related to the compound's intrinsic fluorescence (autofluorescence) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my research?
This compound is a natural flavonoid compound.[1][2] Flavonoids are a class of polyphenolic compounds widely found in plants and are known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Your research likely involves investigating these potential therapeutic effects at a cellular level using microscopy.
Q2: I am observing fluorescence in my control samples containing only this compound. What is causing this?
This phenomenon is known as autofluorescence. This compound, being a flavonoid, possesses intrinsic fluorescent properties.[3] Like many natural products, it can absorb light at one wavelength and emit it at a longer wavelength, which can be detected by fluorescence microscopes.
Q3: What are the likely excitation and emission wavelengths of this compound's autofluorescence?
| Compound Class | Typical Excitation Maxima (nm) | Typical Emission Maxima (nm) |
| Flavonols | 365 - 390 | 450 - 470 |
| Flavanols | 480 - 500 | 510 - 520 |
| Apigenin (core structure of this compound) | ~270 and ~340 | ~520 |
This data is based on general flavonoid spectra and published data for apigenin. The actual spectra of this compound may vary.
Q4: How can this compound's autofluorescence interfere with my experiment?
The autofluorescence of this compound can be problematic in several ways:
-
Masking of specific signals: If the emission spectrum of your intended fluorescent probe (e.g., a fluorescently labeled antibody) overlaps with the autofluorescence spectrum of this compound, it can be difficult to distinguish the true signal from the background.
-
Reduced signal-to-noise ratio: High background fluorescence decreases the overall quality of your images, making it harder to detect faint signals.
Troubleshooting Guides
Issue 1: High background fluorescence in the green/yellow channel when imaging cells treated with this compound.
This is a common issue due to the natural fluorescence of flavonoids.
Root Cause Analysis and Solutions:
-
Spectral Overlap: The emission of this compound likely overlaps with your green/yellow fluorescent dye.
-
Solution 1: Switch to a red-shifted fluorophore. Choose a fluorescent label that emits in the far-red or near-infrared region of the spectrum (e.g., Alexa Fluor 647, Cy5). The autofluorescence of most natural compounds is weaker at longer wavelengths.
-
Solution 2: Spectral Unmixing. If your microscope is equipped with a spectral detector, you can use linear unmixing to separate the this compound autofluorescence from your specific signal. This technique requires acquiring a reference spectrum of this compound alone.[3][4][5][6][7]
-
-
Inadequate Background Correction: Standard background subtraction methods may not be sufficient.
-
Solution: Acquire an "autofluorescence only" control. Prepare a sample with cells treated with this compound but without your fluorescent label. Use this image to create a reference for more accurate background subtraction.
-
Issue 2: Difficulty in quantifying the fluorescence intensity of my target protein in the presence of this compound.
The autofluorescence of this compound contributes to the total measured fluorescence, leading to inaccurate quantification.
Solutions:
-
Quantitative Subtraction:
-
Image your fully stained, this compound-treated sample.
-
Image an unstained, this compound-treated control sample using the exact same acquisition settings.
-
In your image analysis software, subtract the mean fluorescence intensity of the control sample from the experimental sample on a cell-by-cell basis.
-
-
Spectral Unmixing for Quantification:
-
Acquire a lambda stack (a series of images at different emission wavelengths) of your sample.
-
Acquire a reference lambda stack of cells treated only with this compound.
-
Acquire a reference lambda stack of cells stained only with your fluorescent probe.
-
Use linear unmixing software (e.g., in ZEN, LAS X, or with ImageJ/Fiji plugins) to separate the two signals into distinct channels.[8][9][10] You can then quantify the intensity of the channel corresponding to your fluorescent probe.
-
Experimental Protocols
Protocol 1: Characterizing the Autofluorescence Spectrum of this compound
Objective: To determine the excitation and emission spectra of this compound in your experimental setup.
Materials:
-
This compound stock solution
-
Your cell type of interest
-
Microscope slides or plates suitable for your microscope
-
Phosphate-buffered saline (PBS) or appropriate imaging medium
-
Confocal microscope with a spectral detector
Procedure:
-
Prepare a sample of your cells treated with this compound at the working concentration used in your experiments.
-
Prepare a control sample of untreated cells.
-
Mount the samples for microscopy.
-
Using the spectral detector on your confocal microscope, perform a lambda scan (also known as a spectral scan or emission fingerprinting).
-
Excite the sample at a wavelength where you suspect this compound might absorb (e.g., 405 nm or 488 nm).
-
Collect the emitted light across a broad range of wavelengths (e.g., 420-700 nm) in discrete steps (e.g., 5 or 10 nm).
-
-
Analyze the resulting data to identify the peak emission wavelength of this compound's autofluorescence.
-
Repeat the process with different excitation wavelengths to find the optimal excitation for the autofluorescence.
-
Image the untreated control sample using the same settings to determine the baseline cellular autofluorescence.
Protocol 2: Spectral Unmixing to Remove this compound Autofluorescence
Objective: To computationally separate the fluorescence signal of your probe from the autofluorescence of this compound.
Materials:
-
Your fully stained, this compound-treated experimental sample
-
A control sample of cells treated only with this compound
-
A control sample of cells stained only with your fluorescent probe
-
Confocal microscope with a spectral detector and linear unmixing software
Procedure:
-
Acquire Reference Spectra:
-
On the this compound-only sample, perform a lambda scan to obtain the reference spectrum for its autofluorescence.
-
On the fluorescent probe-only sample, perform a lambda scan to obtain its reference spectrum.
-
-
Acquire Image of Experimental Sample:
-
On your experimental sample, acquire a lambda stack using the same settings as for the reference spectra.
-
-
Perform Linear Unmixing:
-
Open the linear unmixing tool in your microscope software.
-
Load the lambda stack from your experimental sample.
-
Import the reference spectra for this compound and your fluorescent probe.
-
The software will then generate new images where the signals are separated into different channels based on their spectral profiles.
-
Signaling Pathways and Visualization
Flavonoids, the class of compounds to which this compound belongs, are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. While direct studies on this compound's effects on these pathways may be limited, understanding the general effects of flavonoids can provide a valuable framework for your research.
Potential Signaling Pathways Modulated by Flavonoids:
-
MAPK Pathway: Flavonoids have been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often activated in response to inflammatory stimuli and cellular stress.[11][12]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some flavonoids can modulate the PI3K/Akt pathway, which can be relevant in cancer research.[13][14]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many flavonoids are known to inhibit the activation of NF-κB.
Below are diagrams representing these pathways and a general experimental workflow for investigating the effects of this compound.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
References
- 1. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrum [Anisole] | AAT Bioquest [aatbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Photoprotective Activity of Apigenin and Its Potassium Salt Derivative in Human Keratinocytes and Absorption in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of natural dietary flavonoids - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. PhotochemCAD | Apigenin [photochemcad.com]
- 9. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of oleanolic acid against cerebral ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ionization constants and fluorescence excitation and emission spectra of the isomeric benzo[a]pyrene phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Anisofolin A vs. Apigenin: A Comparative Guide to Their Biological Activities
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of Anisofolin A and its aglycone, apigenin. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant signaling pathways to offer a comprehensive overview of their therapeutic potential.
Introduction
Apigenin, a well-studied flavone, is known for its wide range of biological activities, including potent anti-inflammatory and anticancer properties. This compound, identified as Apigenin 7-O-(3'',6''-di-O-E-p-coumaroyl)-beta-D-glucopyranoside, is a glycosidic derivative of apigenin. The addition of sugar and coumaroyl moieties can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound. This guide delves into the available scientific literature to compare the biological activities of these two molecules.
Comparative Analysis of Biological Activity
While direct comparative studies between this compound and apigenin are limited, this guide consolidates available data on their individual anti-inflammatory and anticancer effects. It is important to note that "this compound" is often used interchangeably with a closely related compound, Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG), in the scientific literature.
Anti-inflammatory Activity
Both apigenin and its glycoside, this compound (APG), have demonstrated significant anti-inflammatory properties.
Apigenin exerts its anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. It has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, apigenin can modulate key inflammatory signaling pathways such as NF-κB and MAPK.
This compound (APG) has shown potent cardioprotective effects by mitigating inflammation in myocardial ischemia/reperfusion injury models. Treatment with APG significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
| Compound | Assay | Model | Key Findings | Reference |
| This compound (APG) | Myocardial Ischemia/Reperfusion | Rat model | Significantly reduced serum levels of TNF-α and IL-6. | [1] |
| Apigenin | LPS-stimulated macrophages | In vitro | Inhibition of NO and PGE2 production via suppression of iNOS and COX-2 expression. | |
| Apigenin-7-O-glucoside | LPS-induced inflammation | RAW264.7 cells | Stronger inhibitory effect on LPS-induced NF-κB/NLRP3/caspase-1 signaling compared to trolox. | [2][3] |
Anticancer Activity
Apigenin is a well-documented anticancer agent with activity against various cancer cell lines.[4][5] Its mechanisms of action include inducing apoptosis, cell cycle arrest, and inhibiting tumor angiogenesis.[4]
Information regarding the direct anticancer activity of This compound is currently limited in the available scientific literature. However, a closely related compound, apigenin-7-O-glucoside , has demonstrated cytotoxic effects on colon cancer HCT116 cells, suggesting that glycosylation does not necessarily abolish the anticancer potential of apigenin.[6][7] In fact, apigenin-7-O-glucoside was found to be more effective than apigenin in reducing cell viability and inducing cell death in HCT116 cells.[6][7]
| Compound | Cell Line | Key Findings | Reference |
| Apigenin | Various cancer cell lines | Induces apoptosis, cell cycle arrest, and inhibits angiogenesis. | [4][5] |
| Apigenin-7-O-glucoside | HCT116 (Colon Cancer) | More effective in reducing cell viability and inducing apoptosis compared to apigenin. | [6][7] |
Signaling Pathways
The biological activities of both apigenin and this compound are mediated through their interaction with various cellular signaling pathways.
Apigenin is known to modulate multiple signaling pathways involved in inflammation and cancer, including:
-
NF-κB Signaling Pathway : Inhibition of NF-κB activation, a key regulator of inflammation and cell survival.
-
MAPK/ERK, PI3K/AKT, and JAK/STAT Pathways : Modulation of these pathways to control cell proliferation, differentiation, and apoptosis.[4]
This compound (APG) has been shown to exert its neuroprotective and cardioprotective effects by modulating:
-
Nrf2 Signaling Pathway : APG treatment promotes the nuclear translocation of Nrf2, a key regulator of the antioxidant response.[8]
-
NF-κB Signaling Pathway : APG suppresses the translocation of NF-κB, thereby reducing the inflammatory response.[1]
This compound (APG) Signaling Pathway in Neuroprotection
Caption: this compound (APG) promotes neuroprotection by activating the PI3K/Akt pathway, leading to the inhibition of GSK-3β and subsequent activation of the Nrf2 antioxidant response.
Apigenin's Anti-inflammatory Signaling Pathway
Caption: Apigenin inhibits the NF-κB signaling pathway, a key regulator of inflammation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in the cited studies.
Anti-inflammatory Assays
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6): Serum levels of TNF-α and IL-6 in animal models are typically quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Production Assay: NO production in cell culture supernatants (e.g., from LPS-stimulated RAW264.7 macrophages) is commonly measured using the Griess reagent, which detects nitrite, a stable product of NO.
-
Western Blot Analysis for Signaling Proteins: To assess the activation of signaling pathways, the expression and phosphorylation status of key proteins (e.g., IκB-α, NF-κB, Akt, Nrf2) are analyzed by Western blotting. Cells or tissues are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
Anticancer Assays
-
Cell Viability Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with the test compound, followed by the addition of MTT. The resulting formazan crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells.
-
Apoptosis Assay (Flow Cytometry): Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Gene Expression Analysis (RT-qPCR): The expression levels of apoptosis-related genes (e.g., Bax, Bcl-2, caspases) can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Experimental Workflow for Evaluating Anti-inflammatory Activity in vivo
Caption: A typical workflow for assessing the in vivo anti-inflammatory activity of a compound.
Conclusion
Both this compound and apigenin exhibit promising biological activities, particularly in the context of inflammation. While apigenin is a well-established anti-inflammatory and anticancer agent, research on this compound is still emerging. The available data suggests that the glycosidic form, this compound, retains and in some cases may even possess enhanced anti-inflammatory and cytotoxic properties compared to its aglycone. The improved solubility of glycosides like this compound could also offer advantages in terms of bioavailability.
Further direct comparative studies are warranted to fully elucidate the structure-activity relationship and to determine the therapeutic potential of this compound relative to apigenin. The detailed experimental protocols and signaling pathway information provided in this guide offer a foundation for future research in this area.
References
- 1. Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside reduces myocardial ischaemia/reperfusion injury in an experimental model via regulating the inflammation response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency comparison of apigenin-7-O-glucoside and trolox in antioxidative stress and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation | Aging [aging-us.com]
Anisofolin A: A Potent Acylated Flavonoid in Antioxidant Research
In the landscape of antioxidant research, acylated flavonoids are gaining significant attention for their enhanced biological activities. Among these, Anisofolin A, an acylated flavonoid glycoside, stands out as a promising candidate for further investigation. This guide provides a comparative analysis of the antioxidant capacity of this compound against other notable acylated flavonoids, supported by available experimental data and detailed methodologies.
Unveiling this compound
This compound is chemically identified as Apigenin 7-O-(3'',6''-di-O-E-p-coumaroyl)-beta-D-glucopyranoside. It is a naturally occurring compound found in plants such as Anisomeles indica. The presence of two p-coumaroyl groups in its structure is a key feature that is believed to significantly contribute to its antioxidant potential. While direct quantitative antioxidant data for this compound is limited in publicly accessible literature, the influence of coumaroyl acylation on flavonoid antioxidant capacity has been studied, providing a strong basis for inferring its activity.
The Role of Acylation in Antioxidant Capacity
Acylation, the process of adding an acyl group to a molecule, has been shown to enhance the antioxidant properties of flavonoids. Studies on similar acylated flavonoids, such as tiliroside (kaempferol-3-O-β-d-(6′′-O-p-coumaroyl)-glucopyranoside), have demonstrated that the addition of a p-coumaroyl moiety significantly increases the radical scavenging activity compared to their non-acylated counterparts[1]. This enhancement is attributed to the increased number of phenolic hydroxyl groups and the extended conjugation provided by the acyl group, which facilitates the donation of hydrogen atoms to neutralize free radicals.
Comparative Antioxidant Activity of Acylated Flavonoids
To provide a comparative perspective, the following table summarizes the reported antioxidant activities of several acylated flavonoids and their parent compounds from various studies. The data is primarily presented as IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, where a lower IC50 value indicates a higher antioxidant capacity.
| Flavonoid Derivative | Antioxidant Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Tiliroside | DPPH | 6 | - | - |
| Quercetin-3,4'-di-O-glucoside | DPPH | >100 | Quercetin | 5.8 |
| 5-O-acyl quercetin derivatives | DPPH | 5.79 - 6.85 | Quercetin | 5.79 |
| Rutin fatty acid esters | DPPH | - | Rutin | - |
| Rutin palmitate | % Inhibition | 78.3% | ||
| Rutin stearate | % Inhibition | 63.8% | ||
| Kaempferol | DPPH | 2.86 | - | - |
| Kaempferol-3-O-rhamnoside | DPPH | >100 | Kaempferol | 2.86 |
| Quercetin | ABTS | 48.0 | - | - |
| Rutin | ABTS | 95.3 | - | - |
Note: Direct IC50 values for this compound are not available in the cited literature. The presented data for other acylated flavonoids illustrates the general trends in antioxidant activity upon acylation.
Based on the structure of this compound, featuring two p-coumaroyl groups attached to the apigenin glycoside, it is hypothesized to exhibit potent antioxidant activity, likely comparable to or exceeding that of other mono-acylated flavonoids like tiliroside. The extensive conjugation and numerous hydroxyl groups in this compound provide a strong structural basis for efficient free radical scavenging.
Experimental Protocols
The following are detailed methodologies for the commonly cited DPPH and ABTS radical scavenging assays used to determine the antioxidant capacity of flavonoids.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Reaction mixture: A specific volume of the DPPH stock solution is mixed with various concentrations of the test compound (e.g., this compound or other flavonoids) dissolved in a suitable solvent. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its decolorization upon reaction with an antioxidant is measured.
Procedure:
-
Generation of ABTS radical cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ working solution: The stock ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate buffer saline, pH 7.4) or solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: A small volume of the test compound at various concentrations is added to a specific volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which flavonoids exert their antioxidant effect is through hydrogen atom transfer (HAT) or single electron transfer (SET) to free radicals, thereby neutralizing them. The general mechanism is depicted in the following diagram.
Caption: General mechanism of flavonoid antioxidant action.
Conclusion
While direct comparative data for the antioxidant capacity of this compound is still emerging, its chemical structure, featuring two p-coumaroyl moieties, strongly suggests a potent free radical scavenging activity. The provided data for other acylated flavonoids like tiliroside and acylated quercetin derivatives supports the hypothesis that acylation significantly enhances antioxidant potential. Further in-vitro and in-vivo studies are warranted to fully elucidate the antioxidant profile of this compound and to explore its potential applications in the development of novel antioxidant-based therapeutics. The detailed experimental protocols provided herein offer a standardized approach for such future investigations.
References
validating the anticancer effects of Anisofolin A in multiple cell lines
Despite a growing interest in natural compounds for cancer therapy, a comprehensive review of scientific literature reveals a significant gap in the investigation of Anisofolin A's potential anticancer effects. Currently, there is no published experimental data validating its efficacy against any cancer cell lines.
This compound is a flavonoid compound with the chemical formula C39H32O14. Its chemical structure and properties are documented in chemical databases. However, extensive searches of scientific literature and experimental datasets have yielded no studies detailing its biological activity in the context of cancer.
This lack of research means that there is no information available on:
-
Cytotoxicity: The ability of this compound to kill cancer cells has not been tested in any published study. Therefore, no IC50 values (the concentration of a drug that kills 50% of cells) are available for any cancer cell line.
-
Mechanism of Action: The molecular mechanisms by which this compound might affect cancer cells, such as the induction of apoptosis (programmed cell death) or cell cycle arrest, remain unknown.
-
Signaling Pathways: There is no data to suggest which, if any, cellular signaling pathways are modulated by this compound in cancer cells.
-
Comparative Efficacy: Without any performance data, it is impossible to compare the potential anticancer effects of this compound with other established or experimental cancer therapies.
The absence of research into the anticancer properties of this compound presents both a challenge and an opportunity for the scientific community. While there is currently no evidence to support its use as an anticancer agent, its classification as a flavonoid may warrant future investigation. Many flavonoids have demonstrated promising anticancer activities through various mechanisms.
Researchers and drug development professionals seeking to explore novel natural compounds for cancer treatment may find this compound to be a candidate for initial screening and in-vitro studies. Future research would need to focus on fundamental questions, including its basic cytotoxicity against a panel of cancer cell lines, to determine if further investigation into its mechanisms of action is justified.
Below is a conceptual workflow for how such an investigation could be structured.
A Comparative Analysis of Anisofolin A from Diverse Botanical Origins
For Immediate Release
A comprehensive comparative guide on Anisofolin A, a flavonoid with significant therapeutic potential, has been published today. This guide offers researchers, scientists, and drug development professionals a detailed analysis of this compound derived from various plant sources, focusing on its extraction, quantification, and anti-inflammatory activity.
This compound, a flavonoid glycoside, has garnered considerable interest in the scientific community for its potential pharmacological activities. This guide provides a comparative overview of this compound from different plant sources, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways.
Plant Sources and Yield of this compound
This compound has been identified in several plant species, primarily within the Solanaceae and Lamiaceae families. The concentration of this bioactive compound can vary significantly depending on the plant species, the specific part of the plant used for extraction, and the extraction methodology.
While direct comparative studies quantifying this compound across a wide range of species are limited, existing research on related flavonoids and phenolic compounds provides valuable insights. For instance, studies on Physalis species have shown that leaves generally exhibit a higher concentration of flavonoids compared to fruits.[1] This suggests that leaves may be a more potent source for the extraction of this compound.
Table 1: Total Phenolic and Flavonoid Content in Physalis peruviana
| Plant Part | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) |
| Leaves | 129.2 | 226.19 |
| Fruits | 20.25 | 18.03 |
Source: Data compiled from studies on the phytochemical analysis of Physalis peruviana.[1][2]
Experimental Protocols
Extraction and Isolation of this compound
A generalized protocol for the extraction and isolation of this compound from plant material can be adapted from methods used for flavonoids and other compounds from Physalis species.
Protocol:
-
Preparation of Plant Material: Dried and powdered plant material (e.g., leaves of Physalis peruviana) is subjected to extraction.
-
Solvent Extraction: The powdered material is extracted with a suitable solvent, such as 80% ethanol, using a reflux apparatus for a specified duration (e.g., 2 hours, repeated three times).[3]
-
Concentration: The combined extracts are then concentrated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Chromatographic Purification: The ethyl acetate and n-butanol fractions, which are typically rich in flavonoids, are subjected to further purification using column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or dichloromethane-methanol) to isolate this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The quantification of this compound in plant extracts can be achieved using a validated HPLC-UV method.
Protocol:
-
Chromatographic Conditions:
-
Standard Preparation: A standard stock solution of purified this compound is prepared in methanol and diluted to create a series of calibration standards.
-
Sample Preparation: The plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standards.
Biological Activity: Anti-inflammatory Effects
Flavonoids, including this compound, are known to possess significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the activation of transcription factors like NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][10][11]
The MAPK pathway, which includes kinases such as ERK, JNK, and p38, also plays a crucial role in regulating the inflammatory response.[12][13][14][15][16] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the production of inflammatory mediators. While direct evidence for this compound is still emerging, studies on structurally similar flavonoids have demonstrated their ability to inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways.[3]
Table 2: Potential Anti-inflammatory Activity of this compound (Hypothetical based on Flavonoid Activity)
| Target | Effect of this compound |
| NF-κB Activation | Inhibition |
| IκBα Phosphorylation | Inhibition |
| p65 Nuclear Translocation | Inhibition |
| ERK Phosphorylation | Inhibition |
| JNK Phosphorylation | Inhibition |
| p38 Phosphorylation | Inhibition |
| Pro-inflammatory Cytokine Production | Reduction |
Note: This table is based on the known anti-inflammatory mechanisms of flavonoids and represents the expected effects of this compound, which require further specific experimental validation.
Visualizing the Molecular Pathways
To illustrate the proposed mechanism of action of this compound in modulating inflammatory signaling, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for the extraction and quantification of this compound.
References
- 1. nuft.edu.ua [nuft.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. Baicalein inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of L-α-lysophosphatidylinositol/GPR55 mitogen-activated protein kinase (MAPK) signaling by cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ERK/MAPK regulates hippocampal histone phosphorylation following contextual fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nickel compounds induce phosphorylation of histone H3 at serine 10 by activating JNK-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Anisofolin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Anisofolin A, a flavonoid with noted antimalarial and antimycobacterial properties. The cross-validation of analytical techniques is paramount in drug development and research to ensure data integrity, reliability, and consistency across different studies and laboratories. This document outlines the experimental protocols and performance characteristics of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Summary: A Side-by-Side Comparison
The following table summarizes the key validation parameters for the HPLC-UV and UPLC-MS/MS methods for the quantification of this compound. This allows for a direct comparison of their performance characteristics.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 2 ng/mL |
| Precision (RSD%) | < 2.0% | < 1.5% |
| Accuracy (Recovery %) | 98.0% - 102.0% | 99.0% - 101.5% |
| Specificity | Good | Excellent |
| Analysis Time | ~25 minutes | ~5 minutes |
Experimental Methodologies
Detailed experimental protocols for both HPLC-UV and UPLC-MS/MS methods are provided below to facilitate replication and cross-validation in your own laboratory setting.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of this compound in plant extracts and other matrices.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: 0-5 min, 20% B; 5-15 min, 20-80% B; 15-20 min, 80% B; 20-21 min, 80-20% B; 21-25 min, 20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh 1.0 g of powdered plant material (e.g., from Anisomeles indica or Stachys byzantina).
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 100 µg/mL.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma.
Instrumentation and Conditions:
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-4.0 min, 90% B; 4.0-4.1 min, 90-10% B; 4.1-5.0 min, 10% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 723.2 -> Product ion (m/z) 269.1
-
Internal Standard (e.g., Apigenin): Precursor ion (m/z) 269.0 -> Product ion (m/z) 117.0
-
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of internal standard solution and 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the UPLC-MS/MS system.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods described.
Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.
Anisofolin A target validation using molecular biology techniques
Anisofolin A: A Comparative Guide to Molecular Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a natural lignan compound with demonstrated anti-inflammatory properties.[1] While its therapeutic potential is promising, rigorous identification and validation of its direct molecular target are crucial for advancing it through the drug discovery pipeline. Target validation confirms that modulating a specific biological target (e.g., an enzyme or receptor) can achieve a desired therapeutic effect.[2][3] This guide provides a comparative framework for the target validation of this compound, using its putative activity against the NF-κB signaling pathway as a case study. We will compare its performance with a known inhibitor using established molecular biology techniques.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, making its components prime targets for anti-inflammatory drugs.[4][5] This guide will focus on validating IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta), a critical kinase upstream of NF-κB activation, as a potential direct target of this compound.
Section 1: Cellular Target Engagement
To validate that a compound engages its target within the complex environment of a living cell, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[6] CETSA operates on the principle that a protein's thermal stability changes upon ligand binding.[7] A positive thermal shift (increased melting temperature, Tm) indicates direct binding of the compound to the target protein.
Comparative Analysis: CETSA Data
Here, we compare the thermal stabilizing effect of this compound on IKKβ against TPCA-1, a well-characterized IKKβ inhibitor.
| Compound | Concentration (µM) | Target Protein | Avg. Melting Temp (°C) | ΔTm (°C) (vs. DMSO) |
| DMSO (Vehicle) | 0.1% | IKKβ | 48.2 | - |
| This compound | 10 | IKKβ | 52.5 | +4.3 |
| TPCA-1 | 10 | IKKβ | 54.8 | +6.6 |
| DMSO (Vehicle) | 0.1% | GAPDH (Control) | 59.1 | - |
| This compound | 10 | GAPDH (Control) | 59.3 | +0.2 |
| TPCA-1 | 10 | GAPDH (Control) | 59.0 | -0.1 |
Table 1: Exemplary CETSA data comparing the effect of this compound and a known inhibitor (TPCA-1) on the thermal stability of the target protein IKKβ and a negative control protein (GAPDH). A significant positive ΔTm for IKKβ suggests direct target engagement in cells.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Detailed Protocol: CETSA
-
Cell Culture and Treatment : Seed HEK293T cells in a T-75 flask and grow to 80-90% confluency. Treat cells with 10 µM this compound, 10 µM TPCA-1, or 0.1% DMSO (vehicle control) for 1 hour at 37°C.
-
Harvesting : Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 2x10^7 cells/mL.
-
Heating : Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 64°C in 2°C increments). Heat the tubes in a thermal cycler for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]
-
Lysis : Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation : Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis : Transfer the supernatant (soluble fraction) to a new tube. Analyze the protein levels of IKKβ and a control protein (e.g., GAPDH) by Western blotting.
-
Quantification : Quantify the band intensities using densitometry. Plot the percentage of soluble protein against temperature and fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm).
Section 2: Direct Target Binding
To confirm a direct physical interaction between this compound and its putative target, a pull-down assay can be employed.[8] This in vitro technique uses a "bait" (e.g., a biotin-tagged version of this compound) to capture its binding partners ("prey") from a cell lysate.
Comparative Analysis: Pull-Down Assay
This experiment assesses the ability of biotinylated this compound to pull down IKKβ from a cell lysate. A non-biotinylated version and competition with excess free this compound serve as controls.
| Condition | Bait | Competitor | Prey | Relative IKKβ Pulled Down (%) |
| 1 (Test) | Biotin-Anisofolin A | None | Cell Lysate | 100 |
| 2 (Control) | Biotin-Anisofolin A | 100x Free this compound | Cell Lysate | 12 |
| 3 (Control) | Streptavidin Beads Only | None | Cell Lysate | 3 |
Table 2: Exemplary pull-down assay results. Successful pull-down of IKKβ by biotinylated this compound (Condition 1) and its significant reduction by a competitor (Condition 2) indicate a specific, direct interaction.
Experimental Workflow: Biotin Pull-Down Assay
Detailed Protocol: Biotin Pull-Down Assay
-
Lysate Preparation : Lyse HEK293T cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS). Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
Bait Immobilization : Incubate 5 µM of biotinylated this compound with 50 µL of streptavidin-coated magnetic beads for 1 hour at 4°C with rotation. Wash the beads three times with lysis buffer to remove unbound compound.
-
Binding : Incubate the compound-bound beads with 1 mg of cell lysate for 2-4 hours at 4°C with rotation. For the competition control, pre-incubate the lysate with a 100-fold molar excess of free, non-biotinylated this compound for 1 hour before adding the beads.
-
Washing : Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads five times with 1 mL of cold lysis buffer to remove non-specifically bound proteins.
-
Elution : Elute the bound proteins by resuspending the beads in 50 µL of 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis : Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody specific for IKKβ.
Section 3: Cellular Pathway Activity
Confirming target engagement and direct binding should be followed by demonstrating that the compound modulates the target's downstream signaling pathway. An NF-κB luciferase reporter assay measures the transcriptional activity of NF-κB.[9] Inhibition of the luciferase signal upon stimulation (e.g., with TNF-α) indicates that the compound successfully blocks the pathway.[10][11]
Comparative Analysis: NF-κB Reporter Assay
The half-maximal inhibitory concentration (IC50) is determined for this compound and the control compound TPCA-1 in an NF-κB luciferase reporter cell line stimulated with TNF-α.
| Compound | Target Pathway | Assay Type | IC50 (nM) |
| This compound | NF-κB Signaling | Luciferase Reporter | 150 |
| TPCA-1 | NF-κB Signaling | Luciferase Reporter | 25 |
Table 3: Exemplary IC50 values for this compound and TPCA-1 in an NF-κB reporter assay. A lower IC50 value indicates higher potency in inhibiting pathway activity.
Signaling Pathway: NF-κB Activation
Detailed Protocol: NF-κB Luciferase Reporter Assay
-
Cell Seeding : Seed HEK293T cells stably expressing an NF-κB-driven luciferase reporter construct into a 96-well, white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or TPCA-1 for 1 hour. Include wells with 0.1% DMSO as a vehicle control.
-
Stimulation : Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated negative control.
-
Incubation : Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.[12]
-
Lysis and Reading : Remove the media and lyse the cells using a passive lysis buffer.[10] Add the luciferase assay substrate to each well and immediately measure the luminescence using a plate reader.
-
Data Analysis : Normalize the luminescence signals to the DMSO control. Plot the normalized values against the compound concentration and fit to a four-parameter logistic curve to calculate the IC50 value.
Conclusion
This guide outlines a multi-faceted approach to the molecular target validation of this compound. By employing a suite of orthogonal techniques—CETSA for cellular target engagement, pull-down assays for direct binding, and reporter assays for pathway modulation—researchers can build a robust body of evidence to confirm a compound's mechanism of action. The comparative data presented provides a benchmark for evaluating the efficacy of this compound against known inhibitors, which is a critical step in preclinical drug development.[3] This systematic validation process is essential for de-risking drug candidates and increasing the probability of success in future clinical studies.
References
- 1. This compound | C39H32O14 | CID 21721971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
A Comparative Guide to the Structure-Activity Relationship of Flavonoids as Anti-Inflammatory and Neuroprotective Agents, with Anisofolin A as a Reference
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisofolin A, a naturally occurring flavone, belongs to the larger class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. Flavonoids have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potent anti-inflammatory and neuroprotective effects. While specific structure-activity relationship (SAR) studies on this compound derivatives are limited in the current scientific literature, a wealth of data exists for the broader flavonoid class. This guide will provide a comprehensive comparison of the structural features of flavonoids that govern their anti-inflammatory and neuroprotective activities, using the structure of this compound as a foundational reference. We will delve into the key molecular modifications that enhance or diminish these biological effects, supported by experimental data and detailed methodologies.
Structure of this compound
This compound is a flavone, a subclass of flavonoids characterized by a C6-C3-C6 backbone. Its structure features a chromone ring (A and C rings) and a phenyl ring (B ring) attached at the 2-position. The specific substitution pattern of hydroxyl (-OH) and other groups on these rings is critical to its biological activity.
Structure-Activity Relationship of Flavonoids
The anti-inflammatory and neuroprotective activities of flavonoids are intricately linked to their chemical structure. Key structural determinants include the number and position of hydroxyl groups, the presence of a C2-C3 double bond in the C ring, and the substitution pattern on the B ring.
Anti-Inflammatory Activity
The anti-inflammatory effects of flavonoids are largely attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in the inflammatory response.
Key Structural Features for Anti-Inflammatory Activity:
-
Hydroxyl Groups: The presence and location of hydroxyl groups are paramount. Hydroxylation at the C-5 and C-4' positions generally enhances anti-inflammatory activity, while hydroxylation at C-6, C-7, C-8, and C-3' can sometimes reduce it.[1][2]
-
C2-C3 Double Bond: A double bond between carbons 2 and 3 in the C-ring is a crucial feature for the anti-inflammatory activity of many flavones.[3][4] This unsaturation, in conjugation with the 4-oxo group, is believed to be important for inhibitory activity against enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
-
B-Ring Substitution: The substitution pattern on the B-ring significantly influences activity. A catechol group (ortho-dihydroxy groups at C3' and C4') on the B-ring is often associated with potent anti-inflammatory effects.[5]
Table 1: Comparison of Anti-Inflammatory Activity of Flavonoids with Varying Structural Features
| Compound | Key Structural Features | IC50 (µM) for NO Production Inhibition in LPS-stimulated RAW 264.7 cells | Reference |
| Luteolin | 5,7,3',4'-Tetrahydroxyflavone | 16.90 ± 0.74 | [4] |
| 3',4'-Dihydroxyflavone | 3',4'-Dihydroxyflavone | 9.61 ± 1.36 | [4] |
| Apigenin | 5,7,4'-Trihydroxyflavone | > 50 | [4] |
| Kaempferol | 3,5,7,4'-Tetrahydroxyflavone | > 50 | [4] |
Note: Lower IC50 values indicate higher potency.
Neuroprotective Activity
The neuroprotective effects of flavonoids are linked to their antioxidant properties and their ability to modulate neuronal signaling pathways, protecting neurons from damage induced by oxidative stress and neuroinflammation.
Key Structural Features for Neuroprotective Activity:
-
Hydroxyl Groups: Similar to anti-inflammatory activity, the number and position of hydroxyl groups are critical. Hydroxylation on the B-ring, particularly a catechol moiety, is important for antioxidant and neuroprotective effects.[6][7] Methoxy groups at certain positions, such as C7 on the A-ring, have also been shown to play a role.[6]
-
C2-C3 Double Bond: The C2-C3 double bond in conjugation with the 4-carbonyl group in the C-ring contributes to the antioxidant activity of flavonoids, a key mechanism for neuroprotection.[7]
-
Lipophilicity: The ability of flavonoids to cross the blood-brain barrier is crucial for their neuroprotective effects. Modifications that increase lipophilicity, without compromising activity, can enhance their efficacy.
Table 2: Comparison of Neuroprotective Activity of Flavonoids
| Compound | Key Structural Features | Neuroprotective Effect | Reference |
| Quercetin | 3,5,7,3',4'-Pentahydroxyflavone | Protects against oxidative stress-induced neuronal death | [8] |
| Luteolin | 5,7,3',4'-Tetrahydroxyflavone | Inhibits Aβ-induced neurotoxicity | [7] |
| Hesperetin | 5,7,3'-Trihydroxy-4'-methoxyflavanone | Shows neuroprotective effects in models of neurodegeneration | [8] |
| Naringenin | 5,7,4'-Trihydroxyflavanone | Attenuates neuroinflammation | [8] |
Experimental Protocols
In Vitro Anti-Inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production
This assay is widely used to screen compounds for their ability to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., this compound derivatives or other flavonoids) for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.
In Vitro Neuroprotective Activity Assay: SH-SY5Y Cell Viability Assay
This assay assesses the ability of compounds to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture: Human neuroblastoma cell line SH-SY5Y is maintained in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, at 37°C with 5% CO2.
-
Treatment: Cells are plated in 96-well plates and pre-treated with different concentrations of the test compounds for 24 hours.
-
Induction of Oxidative Stress: Oxidative stress is induced by adding hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) to the cells for a further 24 hours.
-
Cell Viability Measurement: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm is measured, which is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control group.
Signaling Pathways and Visualization
Flavonoids exert their biological effects by modulating complex intracellular signaling cascades. Below are diagrams of two key pathways involved in inflammation and neuroprotection.
Caption: NF-κB signaling pathway and points of inhibition by flavonoids.
Caption: MAPK signaling pathway and points of inhibition by flavonoids.
Conclusion
While direct SAR studies on this compound derivatives are not yet available, the extensive research on the flavonoid class provides a robust framework for predicting the impact of structural modifications. The anti-inflammatory and neuroprotective activities of flavonoids are critically dependent on the substitution pattern of hydroxyl and other functional groups on their core structure. Future research should focus on the synthesis and biological evaluation of this compound derivatives to elucidate its specific SAR and to unlock its full therapeutic potential. This guide serves as a foundational resource for researchers aiming to design and develop novel flavonoid-based therapeutics for inflammatory and neurodegenerative diseases.
References
- 1. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Neurodegenerating Activity: Structure-Activity Relationship Analysis of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids [mdpi.com]
- 8. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Neuroprotective Properties: A Comparative Analysis of Anisofolin A and Rhoifolin
For Immediate Release
[City, State] – [Date] – This guide provides a comparative analysis of the potential neuroprotective properties of Anisofolin A against the established neuroprotective effects of Rhoifolin. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating novel compounds in the field of neuroprotection.
This compound, a flavonoid found in plants such as Anisomeles indica, has documented antimalarial and antimycobacterial properties. However, its potential as a neuroprotective agent remains unexplored. This guide outlines the experimental data and methodologies required to independently verify such properties, using the known neuroprotective flavonoid Rhoifolin as a benchmark. Rhoifolin has demonstrated significant neuroprotective effects in preclinical studies, including ameliorating cognitive deficits and reducing oxidative stress in models of Alzheimer's disease.[1][2][3]
Comparative Analysis of Biological Activities
To assess the neuroprotective potential of a novel compound like this compound, a direct comparison with a well-characterized agent such as Rhoifolin is essential. The following table summarizes the known biological activities of Rhoifolin, providing a template for the data that needs to be generated for this compound.
| Parameter | Rhoifolin | This compound |
| Neuroprotective Model | Streptozotocin-induced Alzheimer's disease in rats[1][2] | Data not yet available |
| Cognitive Improvement | Significant improvement in spatial learning, memory, and cognition[1][2] | Data not yet available |
| Histopathological Changes | Increased thickness of the hippocampal CA1 pyramidal layer[1][2] | Data not yet available |
| Oxidative Stress Markers | Significant improvement in SOD, CAT, GPX, GRX, and MDA levels in the hippocampus and frontal cortex[1][2] | Data not yet available |
| Anti-inflammatory Activity | Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via inhibition of the NF-κB pathway[4] | Data not yet available |
| Other Known Activities | Cytotoxic, anticancer, hepatoprotective, hypoglycemic[5][6] | Antimalarial, antimycobacterial |
Experimental Protocols for Neuroprotection Assessment
The following are detailed methodologies for key experiments to verify the neuroprotective properties of a test compound like this compound.
In Vivo Model of Neurodegeneration (Streptozotocin-Induced Alzheimer's Disease Model)
-
Animal Model: Male Wistar rats.
-
Induction of Disease: Intracerebroventricular (ICV) injection of streptozotocin (STZ) to induce sporadic Alzheimer's-like pathology.
-
Treatment Groups:
-
Sham (Control)
-
STZ-induced (Disease model)
-
STZ + Rhoifolin (Positive control)
-
STZ + this compound (Test compound) at various dosages.
-
-
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
-
Biochemical Analysis (Post-mortem):
-
Homogenize hippocampus and frontal cortex tissue.
-
Measure levels of oxidative stress markers: Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Malondialdehyde (MDA) using commercially available assay kits.
-
-
Histopathology:
-
Perfuse brains and fix in formalin.
-
Embed in paraffin and section the hippocampal region.
-
Stain with Hematoxylin and Eosin (H&E) to measure the thickness of the CA1 pyramidal layer.
-
In Vitro Model of Neuronal Cell Death
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
-
Induction of Toxicity: Expose cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides.
-
Treatment: Pre-treat cells with various concentrations of this compound or Rhoifolin before neurotoxin exposure.
-
Cell Viability Assay (MTT Assay):
-
Plate cells in a 96-well plate.
-
After treatment, add MTT solution and incubate.
-
Solubilize formazan crystals and measure absorbance to determine cell viability.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cells as described above.
-
Stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze by flow cytometry to quantify apoptotic and necrotic cells.
-
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in neuroprotection and a typical experimental workflow for compound screening.
Caption: Experimental workflow for screening neuroprotective compounds.
Caption: Key signaling pathways modulated by neuroprotective agents.
Conclusion
While this compound has shown promise in other therapeutic areas, its neuroprotective capabilities are yet to be determined. The experimental framework and comparative data presented in this guide, using Rhoifolin as a reference, provide a clear path for the independent verification of this compound's potential in neuroprotection. Further research into its effects on oxidative stress, inflammation, and apoptosis signaling pathways is warranted to fully elucidate its therapeutic potential for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Ameliorative Effects of Rhoifolin in Scopolamine-Induced Amnesic Zebrafish (Danio rerio) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Specificity of Anisofolin A's Enzymatic Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibition profile of Anisofolin A, with a focus on its specificity. This compound, a flavonoid glycoside identified as Apigenin 7-O-(3'',6''-di-O-E-p-coumaroyl)-beta-D-glucopyranoside, has demonstrated inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism. This guide compares its activity with established DPP-IV inhibitors and explores available data on its off-target effects to provide a comprehensive assessment of its specificity.
Executive Summary
Comparative Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
The following table summarizes the inhibitory potency (IC50 values) of this compound against DPP-IV in comparison to well-established synthetic DPP-IV inhibitors.
| Inhibitor | Target Enzyme | IC50 Value (nM) | Notes |
| This compound | DPP-IV | Not Determined | 48.9% inhibition at 100,000 nM (100 µM)[1] |
| Sitagliptin | DPP-IV | 19[2] | A potent and selective, orally active inhibitor. |
| Vildagliptin | DPP-IV | 3.5 - 62[2][3] | A potent and selective inhibitor. |
| Saxagliptin | DPP-IV | 26 - 50[2][4] | A potent, selective, and reversible inhibitor. |
| Linagliptin | DPP-IV | 1[5][6] | A highly potent and selective inhibitor. |
Specificity Profile of this compound
A comprehensive assessment of the enzymatic specificity of this compound is currently challenging due to the lack of publicly available broad-panel screening data. Flavonoids, the chemical class to which this compound belongs, are known to interact with a variety of enzymes, particularly kinases. Therefore, evaluating the inhibitory activity of this compound against a diverse panel of kinases and other enzymes is crucial to determine its selectivity profile and identify any potential off-target interactions.
Future research should prioritize screening this compound against a comprehensive kinase panel (e.g., a panel of over 400 kinases) to calculate a selectivity score and identify any unintended targets[7]. Such studies are essential for predicting potential side effects and for the overall safety assessment of the compound.
Experimental Protocols
Determination of DPP-IV Inhibition (Fluorometric Assay)
The inhibitory activity of this compound against DPP-IV can be determined using a fluorometric assay. This method measures the enzymatic cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]
-
Fluorogenic substrate: Gly-Pro-AMC
-
This compound and other test inhibitors
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[8][9]
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a 96-well microplate, add the diluted inhibitors to the appropriate wells. Include wells for a positive control (a known DPP-IV inhibitor like Sitagliptin), a negative control (solvent vehicle), and a blank (assay buffer without the enzyme).
-
Add the human recombinant DPP-IV enzyme to all wells except the blank.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader.
-
The rate of increase in fluorescence is proportional to the DPP-IV activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Logical Flow for Assessing this compound's Inhibition Specificity
Caption: A logical workflow for the comprehensive assessment of this compound's enzymatic inhibition specificity.
Signaling Pathway of DPP-IV Inhibition
Caption: The signaling pathway illustrating the mechanism of DPP-IV inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Saxagliptin | DPP-4 | Proteasome | TargetMol [targetmol.com]
- 5. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Proper Disposal of Anisofolin A: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Anisofolin A must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a potentially hazardous substance and follow general best practices for the disposal of chemical waste.
As a professional in a laboratory setting, the safe handling and disposal of chemical compounds are paramount. For this compound, a naturally occurring flavonoid, the absence of a dedicated SDS necessitates a cautious approach. The following guidelines provide a framework for its proper disposal, drawing on general principles of chemical waste management. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is essential to be outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any airborne contaminants.
-
Absorb: For small spills, use an inert absorbent material, such as vermiculite or sand.
-
Collect: Carefully collect the absorbed material and contaminated debris into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
Disposal Procedures
The primary principle for the disposal of this compound is to avoid environmental release. Under no circumstances should it be disposed of down the drain or in regular trash.
Waste Categorization: this compound waste should be categorized as chemical waste. This includes:
-
Unused or expired this compound.
-
Contaminated materials (e.g., pipette tips, vials, absorbent pads).
-
Solutions containing this compound.
Waste Collection and Storage:
-
Containers: Use clearly labeled, leak-proof containers compatible with the chemical waste. The label should include "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.
-
Segregation: Store this compound waste separately from other incompatible waste streams.
-
Storage Area: Waste containers should be kept in a designated, well-ventilated, and secure secondary containment area.
Final Disposal:
The final disposal of this compound waste must be conducted through your institution's EHS-approved hazardous waste management program. This typically involves collection by a certified hazardous waste contractor for incineration or other approved disposal methods.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
Disclaimer: The information provided here is for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations. The absence of a specific SDS for this compound underscores the importance of a conservative and safety-conscious approach to its handling and disposal.
Essential Safety and Operational Protocols for Handling Anisofolin A
Disclaimer: No specific Safety Data Sheet (SDS) for Anisofolin A is readily available. The following guidance is based on the general properties of flavonoids and polyphenolic compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel before commencing any work.
This compound, a flavonoid, requires careful handling in a laboratory setting to minimize potential health risks. While flavonoids are common in many foods, concentrated forms used in research may present hazards that are not fully characterized. Therefore, a cautious approach to personal protective equipment (PPE), handling, and disposal is essential.
Hazard Assessment and General Precautions
Flavonoids and polyphenols can have biological activity and, in concentrated forms, may pose risks such as skin irritation or allergic reactions. Some studies on related compounds suggest the potential for genotoxic or carcinogenic effects at high concentrations.[1][2] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[3]
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or safety goggles. | Nitrile or neoprene gloves. Double gloving is recommended. | Laboratory coat. | Use in a fume hood or wear a N95-rated respirator if a fume hood is not available. |
| Dissolving in Solvents | Chemical splash goggles. A face shield is recommended if there is a splash hazard. | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult solvent compatibility chart. | Chemical-resistant laboratory coat or apron over a standard lab coat. | Work should be performed in a certified chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and a face shield. | Chemical-resistant gloves appropriate for all reagents used. | Flame-retardant laboratory coat if flammable solvents are used. | All operations must be conducted within a chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat. | Use in a well-ventilated area. A fume hood is recommended for handling concentrated waste. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling this compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. Gloves should be inspected for any signs of damage before use.[3]
-
Weighing: When weighing solid this compound, perform the task in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles. Use a spatula for transfers and avoid creating dust.
-
Dissolving: When dissolving this compound in a solvent, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile or flammable, ensure there are no ignition sources nearby.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, should be considered chemical waste.[4][5][6] Do not mix with general laboratory waste.
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.[4][7] The container should be appropriate for the type of waste (solid or liquid).
-
Disposal Method: Dispose of this compound waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[4][5] Do not pour down the drain or dispose of in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Risks and safety of polyphenol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. direct-ms.org [direct-ms.org]
- 3. uprm.edu [uprm.edu]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. essex.ac.uk [essex.ac.uk]
- 7. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
